2,2-Dimethylpentan-1-ol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,2-dimethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOMCRXZFDHJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178363 | |
| Record name | 2,2-Dimethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-12-9 | |
| Record name | 2,2-Dimethyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neoheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoheptanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOHEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM625Z2MXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpentan-1-ol
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dimethylpentan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, outlines general experimental methodologies for property determination, and includes a logical workflow for the physicochemical characterization of the compound.
Core Physicochemical Properties
This compound, also known as neoheptanol, is a branched-chain primary alcohol.[1][2] Its structure, featuring two methyl groups on the second carbon of the pentane (B18724) chain, imparts unique steric and physicochemical characteristics compared to its linear isomers.[1][3] It is a colorless liquid at room temperature with a mild, fruity, or alcoholic odor and sees use as a solvent and an intermediate in organic synthesis, including the production of fragrances and flavors.[1][3][4]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound compiled from various sources. It is important to note that some variation exists in the reported values, which can be attributed to different experimental conditions and measurement techniques.
| Property | Value | Units |
| General | ||
| Molecular Formula | C₇H₁₆O | |
| Molecular Weight | 116.20 g/mol | g/mol |
| CAS Number | 2370-12-9 | |
| Appearance | Colorless liquid | |
| Odor | Mild alcoholic/fruity | |
| Physical Properties | ||
| Boiling Point | 146.6 - 160.4 | °C |
| Melting Point | -60.00 to -30.45 | °C |
| Density | 0.82 - 0.83 | g/cm³ |
| Vapor Pressure | 1.81 | mmHg at 25°C |
| Refractive Index | 1.421 - 1.4251 | |
| Solubility | ||
| Water Solubility | Moderately soluble (0.03 M) | mol/L |
| Organic Solvents | Soluble in ethanol, hexane | |
| Other Properties | ||
| pKa | 15.24 (Predicted) | |
| Flash Point | 49.4 | °C |
| LogP | 1.805 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 |
[Sources:[2][3][4][5][6][7][8][9]]
Experimental Protocols for Physicochemical Property Determination
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation .
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head leading to the condenser.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.
-
The atmospheric pressure should be recorded, as boiling point is pressure-dependent.
Determination of Melting Point
For substances that are solid at room temperature, a capillary tube method using a melting point apparatus is standard. Since this compound has a low melting point, a cryostat would be necessary.
Apparatus:
-
Melting point apparatus with a controlled heating block and a viewing lens
-
Capillary tubes
-
Low-temperature thermometer or thermocouple
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
A small amount of the solidified sample is introduced into a capillary tube.
-
The capillary tube is placed in the melting point apparatus, which has been pre-cooled.
-
The temperature is slowly increased.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.
Determination of Density
The density of a liquid can be determined using a pycnometer or a hydrometer .
Pycnometer Method:
-
The mass of a clean, dry pycnometer is determined.
-
The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The density of water at this temperature is known.
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature, and its mass is measured.
-
The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water
Determination of Solubility
The solubility of this compound in water can be determined by the shake-flask method .
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the undissolved portion is separated from the aqueous solution by centrifugation or filtration.
-
The concentration of this compound in the clear aqueous phase is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.
References
- 1. This compound | 2370-12-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 2370-12-9 [smolecule.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. guidechem.com [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound CAS#: 2370-12-9 [amp.chemicalbook.com]
- 8. 2,2-dimethyl-1-pentanol [stenutz.eu]
- 9. guidechem.com [guidechem.com]
A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethylpentan-1-ol from 2,2-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 2,2-Dimethylpentan-1-ol from its corresponding aldehyde, 2,2-dimethylpentanal (B85100). The core of this transformation lies in the reduction of the aldehyde functional group to a primary alcohol. This document outlines the primary synthetic routes, including detailed experimental protocols, a comparative analysis of common reducing agents, and the necessary purification techniques.
Introduction
The synthesis of this compound, a branched primary alcohol, from 2,2-dimethylpentanal is a fundamental transformation in organic chemistry. The presence of a sterically hindered gem-dimethyl group adjacent to the carbonyl function in the starting material presents unique considerations for reagent selection and reaction optimization. The primary methods for achieving this reduction are through the use of hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), or via catalytic hydrogenation. The choice of method depends on factors such as scale, desired selectivity, and available laboratory infrastructure.
Reaction Pathway and Mechanism
The fundamental chemical transformation is the reduction of an aldehyde to a primary alcohol. This process involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the carbonyl group.
With hydride reagents like sodium borohydride or lithium aluminum hydride, the reaction proceeds via a nucleophilic addition mechanism. A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of 2,2-dimethylpentanal. This results in the formation of a tetrahedral alkoxide intermediate. A subsequent aqueous or mildly acidic workup protonates the alkoxide to yield the final product, this compound.
Comparative Analysis of Synthetic Routes
The choice of reducing agent is critical for the successful synthesis of this compound. Below is a comparison of the most common methods.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |
| Reactivity | Mild and selective for aldehydes and ketones.[1][2] | Strong and non-selective; reduces a wide range of carbonyls and other functional groups.[3][4] | Reactivity depends on catalyst and conditions; can be highly selective. |
| Solvent | Protic solvents (e.g., methanol (B129727), ethanol, water).[2] | Anhydrous aprotic solvents (e.g., diethyl ether, THF).[4] | Various organic solvents (e.g., ethanol, ethyl acetate). |
| Safety | Relatively safe to handle.[2] | Highly reactive with water and protic solvents; pyrophoric.[4] | Requires handling of flammable hydrogen gas under pressure. |
| Workup | Simple aqueous quench. | Cautious, multi-step aqueous/acidic quench. | Filtration to remove the catalyst. |
| Yield | Generally high for unhindered aldehydes. | Generally very high. | Typically high, but catalyst-dependent. |
| Purity | Good, with minimal side products. | High, but requires strict anhydrous conditions. | High, with easy removal of the catalyst. |
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. Researchers should perform their own optimizations based on their specific experimental setup and purity requirements.
Reduction using Sodium Borohydride (NaBH₄)
This method is often preferred for its safety and ease of use.
Materials:
-
2,2-dimethylpentanal
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylpentanal (1 equivalent) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by distillation or column chromatography if necessary.
Reduction using Lithium Aluminum Hydride (LiAlH₄)
This method is highly effective but requires stringent anhydrous conditions due to the high reactivity of LiAlH₄.[3][4]
Materials:
-
2,2-dimethylpentanal
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Deionized water
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon), round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.
-
Suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,2-dimethylpentanal (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the sequential dropwise addition of:
-
Deionized water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% NaOH solution (X mL)
-
Deionized water (3X mL)
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by distillation or column chromatography.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows.
Conclusion
The synthesis of this compound from 2,2-dimethylpentanal is a straightforward reduction that can be effectively achieved using standard laboratory reagents. The choice between sodium borohydride and lithium aluminum hydride will primarily depend on the desired safety profile, the scale of the reaction, and the presence of other functional groups in more complex substrates. For most applications, the milder and safer sodium borohydride is the reagent of choice. Catalytic hydrogenation offers a scalable and clean alternative, provided the necessary equipment is available. The provided protocols offer a solid foundation for researchers to develop a robust and efficient synthesis of this sterically hindered primary alcohol.
References
An In-depth Technical Guide to 2,2-Dimethylpentan-1-ol (CAS: 2370-12-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethylpentan-1-ol (CAS: 2370-12-9), a branched-chain primary alcohol. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and application, and presents relevant safety information. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using workflow diagrams.
Chemical and Physical Properties
This compound, also known as neoheptanol, is a colorless liquid with a mild alcoholic odor.[1] Its branched structure, featuring a quaternary carbon atom, imparts unique physical and chemical properties compared to its linear isomers.[1][2] These properties are crucial for its application as a solvent, a chemical intermediate, and in the formulation of various products.[3][4]
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 2370-12-9 | [5] |
| Molecular Formula | C₇H₁₆O | [4] |
| Molecular Weight | 116.20 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | Neoheptanol, 2,2-Dimethyl-1-pentanol | [5] |
| InChI | InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3 | [5] |
| InChIKey | QTOMCRXZFDHJOL-UHFFFAOYSA-N | [5] |
| SMILES | CCCC(C)(C)CO | [6] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 153 °C | [6] |
| Melting Point | Not available | [6] |
| Density | Not available | [6] |
| Refractive Index | 1.4251 | [6] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are based on established chemical principles and published experimental data.
Synthesis of this compound
Two primary synthetic routes to this compound are the reduction of a corresponding ketone and a Grignard reaction.
This method involves the reduction of a ketone to a primary alcohol using a hydride-based reducing agent such as sodium borohydride (B1222165).[2][7]
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylpentan-3-one in methanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. The reaction is exothermic and will cause bubbling.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.[3]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[3] Further purification can be achieved by distillation.
A Grignard reaction provides an alternative route to synthesize this compound. A plausible method involves the reaction of tert-butylmagnesium chloride with propylene (B89431) oxide.[1]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by adding tert-butyl chloride dropwise to a suspension of magnesium turnings in anhydrous diethyl ether.
-
Reaction with Epoxide: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of propylene oxide in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase to obtain the crude product, which can be purified by distillation.
Application in Mineral Processing: Reverse Flotation
This compound shows potential as a collector in the reverse flotation process for separating smithsonite (B87515) (ZnCO₃) from dolomite (B100054) (CaMg(CO₃)₂).[2] In this process, the collector selectively renders the dolomite hydrophobic, allowing it to be floated away from the desired smithsonite.
Experimental Protocol:
-
Ore Preparation: Grind the smithsonite-dolomite ore to a particle size suitable for flotation (e.g., -74 µm).
-
Pulp Formation: Prepare a pulp by mixing the ground ore with water in a flotation cell to a specific solids concentration.
-
pH Adjustment: Adjust the pulp pH to the desired alkaline condition (e.g., pH 9-11) using a suitable pH regulator like NaOH.[8]
-
Collector Addition: Add this compound as the collector to the pulp and condition for a set period to allow for adsorption onto the mineral surfaces.
-
Frother Addition: Add a frother (e.g., MIBC) to the pulp to aid in the formation of a stable froth.[9]
-
Flotation: Introduce air into the flotation cell to generate bubbles. The hydrophobic dolomite particles will attach to the air bubbles and rise to the surface, forming a froth.
-
Froth Collection: Skim off the froth containing the dolomite.
-
Product Collection: The remaining pulp is enriched in smithsonite.
-
Analysis: Analyze the froth and the remaining pulp to determine the efficiency of the separation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
References
- 1. This compound | 2370-12-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 2370-12-9 [smolecule.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.mtu.edu [chem.mtu.edu]
A Comprehensive Technical Guide to the Structural Isomers of C7H16O Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural isomers of C7H16O alcohols. The document outlines their physicochemical properties, spectroscopic signatures for identification, and detailed experimental protocols for their synthesis and separation. This information is crucial for professionals in chemical research and drug development who require a thorough understanding of these compounds for various applications, from synthetic chemistry to pharmacology.
Structural Isomers of C7H16O Alcohols
There are numerous structural isomers of C7H16O that exist as alcohols. These isomers can be broadly classified into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bearing the hydroxyl group. The isomers exhibit a wide range of structural diversity, from straight-chain heptanols to highly branched dimethylpentanols and ethylpentanols. A comprehensive list of these isomers is provided in the following sections.
Physicochemical Properties
The structural variations among the C7H16O alcohol isomers lead to significant differences in their physicochemical properties, such as boiling point, melting point, and density. Generally, straight-chain alcohols exhibit higher boiling points due to stronger van der Waals forces compared to their branched-chain counterparts.[1][2][3] Increased branching reduces the surface area of the molecule, leading to weaker intermolecular forces and consequently lower boiling points.[1][3] The solubility of these alcohols in water decreases as the carbon chain length effectively increases, while branching can lead to increased solubility.[1][2]
For example, 3-ethyl-3-pentanol, a tertiary alcohol, has a boiling point of 140-142 °C and a density of 0.82 g/cm³.[4]
A summary of available quantitative data for various C7H16O alcohol isomers is presented in Table 1.
Table 1: Physicochemical Properties of Selected C7H16O Alcohol Isomers
| IUPAC Name | Structure Type | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| Heptan-1-ol | Primary | 175-176 | -34.1 | 0.822 |
| Heptan-2-ol | Secondary | 158-161 | -33 | 0.817 |
| Heptan-3-ol | Secondary | 155-158 | -57 | 0.819 |
| Heptan-4-ol | Secondary | 154-156 | -40 | 0.818 |
| 2-Methylhexan-1-ol | Primary | 165-166 | - | 0.825 |
| 3-Methylhexan-1-ol | Primary | 168-170 | - | 0.826 |
| 4-Methylhexan-1-ol | Primary | 169-171 | - | 0.824 |
| 5-Methylhexan-1-ol | Primary | 167-168 | - | 0.823 |
| 2-Methylhexan-2-ol | Tertiary | 141-142 | - | 0.814 |
| 3-Methylhexan-3-ol | Tertiary | 143-145 | - | 0.827 |
| 2,2-Dimethylpentan-1-ol | Primary | 160-161 | - | 0.832 |
| 2,3-Dimethylpentan-2-ol | Tertiary | 145-146 | - | 0.829 |
| 2,4-Dimethylpentan-3-ol | Secondary | 147-149 | - | 0.821 |
| 3-Ethylpentan-3-ol | Tertiary | 140-142 | -50 | 0.82 |
Experimental Protocols
Synthesis of C7H16O Alcohols
The synthesis of C7H16O alcohol isomers can be achieved through various established organic synthesis methods. The choice of method depends on the desired isomer (primary, secondary, or tertiary) and the available starting materials.
3.1.1. Synthesis of a Secondary Alcohol: 2-Heptanol
A common method for the synthesis of secondary alcohols is the reduction of a corresponding ketone. For the synthesis of 2-heptanol, methyl n-amyl ketone (2-heptanone) can be reduced using sodium in an alcoholic solution.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve methyl n-amyl ketone in a mixture of 95% ethanol (B145695) and water.[5]
-
Reduction: Gradually add sodium wire through the condenser into the reaction mixture. The reaction is exothermic and may require cooling to maintain a temperature below 30°C to prevent the formation of condensation byproducts.[5]
-
Work-up: Once all the sodium has reacted, add water to the mixture and cool it to 15°C. Separate the upper oily layer containing the 2-heptanol.[5]
-
Purification: Wash the organic layer with dilute hydrochloric acid followed by water. Dry the product over anhydrous sodium sulfate (B86663) and then purify by fractional distillation. The fraction distilling at 155–157.5°C is collected as pure 2-heptanol.[5]
3.1.2. Synthesis of a Secondary Alcohol with a Branched Chain: 4-Methyl-3-heptanol (B77350)
Grignard reactions are versatile for synthesizing a wide range of alcohols. The synthesis of 4-methyl-3-heptanol can be accomplished by reacting propanal with the Grignard reagent prepared from 2-bromopentane (B28208).[6]
Experimental Protocol:
-
Grignard Reagent Preparation: In a dry flask under an inert atmosphere, react dry magnesium shavings with 2-bromopentane in dry ethyl ether to form the Grignard reagent (pentylmagnesium bromide).[6]
-
Grignard Reaction: Slowly add a solution of propanal in dry ether to the prepared Grignard reagent while stirring and cooling the reaction mixture.
-
Hydrolysis: After the addition is complete, hydrolyze the reaction mixture by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Separate the ether layer, wash it with aqueous sodium hydroxide, and dry it over magnesium sulfate. Remove the ether by evaporation and purify the resulting oily residue by distillation at atmospheric pressure. The fraction boiling between 150-165°C is collected as 4-methyl-3-heptanol.[6]
Separation of C7H16O Alcohol Isomers
A mixture of C7H16O alcohol isomers can be separated into its individual components using chromatographic techniques. Chiral porous coordination polymers have been shown to be effective in the separation of optical isomers of alcohols like 2-butanol, a technique that can be adapted for the chiral isomers of C7H16O.[7]
Experimental Protocol: Chromatographic Separation
-
Column Preparation: Pack a chromatography column with a suitable chiral stationary phase, such as a chiral porous coordination polymer.[7]
-
Elution: Dissolve the mixture of alcohol isomers in an appropriate solvent system (e.g., a mixture of n-hexane and 2-propanol) and apply it to the column.[7]
-
Fraction Collection: Elute the column with the chosen solvent system and collect the fractions.
-
Analysis: Analyze the collected fractions using techniques like gas chromatography-mass spectrometry (GC-MS) or NMR spectroscopy to identify the separated isomers.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and identification of C7H16O alcohol isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) functional group. Alcohols exhibit a characteristic broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[8][9] The C-O stretching vibration appears as a strong band in the 1000-1260 cm⁻¹ region. The exact position of the C-O stretch can help distinguish between primary (around 1050 cm⁻¹), secondary (around 1100 cm⁻¹), and tertiary (around 1150 cm⁻¹) alcohols.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectra of C7H16O alcohols provide detailed information about the carbon-hydrogen framework.
-
-OH Proton: The chemical shift of the hydroxyl proton is variable (typically δ 0.5-5.0) and the signal is often a broad singlet due to rapid proton exchange. The addition of D₂O will cause this peak to disappear, confirming its identity.[8]
-
Protons on the Carbon Bearing the -OH Group (H-C-OH): The chemical shift of these protons is typically in the range of δ 3.3-4.0. The splitting pattern of this signal provides information about the number of adjacent protons.
-
Alkyl Protons: The protons of the alkyl chain appear in the upfield region (δ 0.8-2.0).
¹³C NMR Spectroscopy: The carbon NMR spectra indicate the number of unique carbon environments in the molecule.
-
Carbon Bearing the -OH Group (C-OH): This carbon atom is deshielded by the electronegative oxygen and typically resonates in the range of δ 60-90.
-
Alkyl Carbons: The carbons of the alkyl chain appear in the upfield region (δ 10-60).
Table 2: Representative Spectroscopic Data for C7H16O Alcohol Isomers
| Isomer | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, multiplicity) | Key ¹³C NMR Signals (δ) |
| Heptan-1-ol | 3330 (br, O-H), 2925 (C-H), 1058 (C-O) | 3.64 (t, -CH₂OH), 1.57 (quint, -CH₂CH₂OH), 0.89 (t, -CH₃) | 62.9 (-CH₂OH), 32.8, 31.8, 29.1, 25.8, 22.6, 14.1 (-CH₃) |
| Heptan-2-ol | 3350 (br, O-H), 2930 (C-H), 1115 (C-O) | 3.80 (sext, -CHOH-), 1.20 (d, -CH(OH)CH₃), 0.89 (t, -CH₂CH₃) | 68.3 (-CHOH-), 40.1, 31.9, 25.2, 23.5, 22.6, 14.1 |
| 3-Ethylpentan-3-ol | 3400 (br, O-H), 2960 (C-H), 1150 (C-O) | 1.45 (q, 3x -CH₂-), 0.85 (t, 3x -CH₃) | 75.8 (-C(OH)-), 30.1 (3x -CH₂-), 8.5 (3x -CH₃) |
Note: Spectroscopic data are approximate and can vary based on the solvent and other experimental conditions.
Classification of C7H16O Alcohols
The structural isomers of C7H16O alcohols can be systematically categorized based on their carbon skeleton and the position of the hydroxyl group. This classification is essential for understanding their reactivity and properties. A logical diagram illustrating this classification is provided below.
Caption: Classification of C7H16O alcohol isomers.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. byjus.com [byjus.com]
- 4. webqc.org [webqc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
steric hindrance effects of the neo-pentyl group
An In-depth Technical Guide on the Steric Hindrance Effects of the Neopentyl Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Archetype of Steric Bulk
The neopentyl group, systematically named 2,2-dimethylpropyl, is a five-carbon alkyl substituent with the formula (CH₃)₃CCH₂–.[1][2] Its defining structural feature is a quaternary α-carbon bonded to a methylene (B1212753) group, which in turn is attached to the parent molecule. This arrangement results in a sterically demanding t-butyl group positioned adjacent to the site of chemical reactivity, creating a profound and highly influential steric shield. This steric hindrance is not merely a minor perturbation but a dominant factor that dictates reaction pathways, dramatically alters reaction rates, and influences molecular conformations.[3][4] For chemists, the neopentyl group serves as a classic example of extreme steric effects, presenting significant challenges in synthesis while also offering unique opportunities in molecular design, particularly in the fields of materials science and pharmacology.[5] This guide provides a detailed examination of the steric effects imparted by the neopentyl group, focusing on its influence on chemical reactivity, its structural characterization, and its strategic application in drug development.
Impact on Reaction Mechanisms and Rates
The steric bulk of the neopentyl group fundamentally alters the kinetics and outcomes of many common organic reactions, most notably nucleophilic substitution reactions.
Bimolecular Nucleophilic Substitution (Sₙ2) Reactions
Primary alkyl halides are typically excellent substrates for Sₙ2 reactions. However, neopentyl halides are a prominent exception to this rule.[4][6] The Sₙ2 mechanism requires a nucleophile to approach the electrophilic carbon from the backside, opposite to the leaving group. In neopentyl systems, the bulky t-butyl group effectively blocks this trajectory, creating severe steric hindrance in the trigonal bipyramidal transition state.[7][8]
This steric clash dramatically raises the activation energy of the reaction, rendering the Sₙ2 pathway kinetically unfeasible for most practical purposes.[7] The consequence is a drastic reduction in reaction rate. For instance, the rate of Sₙ2 reaction for neopentyl bromide is approximately 100,000 times slower than that of n-propyl bromide and millions of times slower than methyl bromide.[6][8][9] This deactivation highlights that steric effects from the β-carbon can be as impactful as those at the α-carbon.[6]
Unimolecular Nucleophilic Substitution (Sₙ1) Reactions
Under conditions that favor Sₙ1 reactions (e.g., a weak nucleophile in a polar protic solvent), neopentyl substrates also exhibit unique behavior. The reaction is initiated by the departure of the leaving group to form a carbocation. However, the initially formed neopentyl carbocation is a highly unstable primary carbocation.[10][11]
This unstable intermediate rapidly undergoes a 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, to form a much more stable tertiary carbocation (the tert-amyl cation).[10][11] The nucleophile then attacks this rearranged carbocation, leading to a product with a different carbon skeleton than the starting material. Therefore, direct substitution products are not observed in Sₙ1 reactions of neopentyl systems.[8][11]
Elimination (E2) Reactions
The neopentyl group is also highly resistant to bimolecular elimination (E2) reactions. The E2 mechanism requires a base to abstract a proton from the β-carbon. In the neopentyl group, there are no β-hydrogens on the quaternary carbon, making E2 elimination impossible through that pathway. While elimination involving the methyl groups is theoretically possible, the steric crowding makes it difficult for a base to approach, and these reactions are generally not favored.[3] This resistance to elimination enhances the stability of neopentyl-containing compounds in basic conditions.[3]
Quantitative Data on Steric Effects
The steric influence of the neopentyl group is best appreciated through quantitative data comparing its reactivity and energetic penalties to less hindered analogues.
Table 1: Relative Reaction Rates for Sₙ2 Reactions
This table illustrates the dramatic decrease in reactivity for neopentyl halides in Sₙ2 reactions compared to other primary alkyl halides.
| Alkyl Halide (R-X) | Relative Rate | Reference(s) |
| Methyl (CH₃-X) | ~3,000,000 | [8] |
| Ethyl (CH₃CH₂-X) | ~100,000 | [6] |
| n-Propyl (CH₃CH₂CH₂-X) | ~100,000 | [6] |
| Neopentyl ((CH₃)₃CCH₂-X) | 1 | [6][9] |
Table 2: Calculated Activation Energy Increase Due to Neopentyl Group
Computational studies quantify the energetic penalty imposed by the neopentyl group's steric bulk on the Sₙ2 transition state.
| Reaction Comparison | Computational Method | Calculated Increase in Activation Energy (kcal/mol) | Reference(s) |
| Neopentyl vs. Ethyl | B3LYP, CBS-QB3 | ~6 | [7] |
| Neopentyl vs. Methyl | B3LYP, CBS-QB3 | ~6 | [7] |
Visualizing Steric Hindrance and Reaction Pathways
Graphviz diagrams provide a clear visual representation of the complex relationships and workflows governed by the neopentyl group's steric effects.
Caption: Sₙ2 reaction pathway comparison.
Caption: Sₙ1 reaction pathway with rearrangement.
Experimental Protocols for Characterization
Elucidating the structural and reactive consequences of the neopentyl group requires specific experimental techniques.
Kinetic Studies of Nucleophilic Substitution
Objective: To quantitatively measure the reaction rate of a neopentyl substrate in a substitution reaction and compare it to a non-hindered analogue.
Methodology:
-
Reaction Setup: A solution of neopentyl bromide (e.g., 0.1 M) and a nucleophile (e.g., 0.1 M sodium iodide) in a suitable solvent (e.g., acetone) is prepared in a thermostated reaction vessel. A parallel reaction is set up using n-propyl bromide as a control.
-
Sampling: At timed intervals, aliquots are withdrawn from the reaction mixture. The reaction in the aliquot is quenched, for example, by rapid cooling or dilution.
-
Analysis: The concentration of the reactant (alkyl bromide) or product is determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A calibration curve is used for accurate quantification.
-
Data Processing: The concentration data versus time is plotted. The rate constant (k) is determined by fitting the data to the appropriate rate law (e.g., a second-order rate law for an Sₙ2 reaction).
-
Comparison: The rate constant for the neopentyl bromide reaction is compared directly with the rate constant obtained for n-propyl bromide under identical conditions to determine the relative reactivity.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional atomic structure of a molecule containing a neopentyl group, providing definitive data on bond lengths, angles, and conformations.[12]
Methodology:
-
Crystallization: A highly purified sample of the neopentyl-containing compound is dissolved in a suitable solvent system. Single crystals are grown via slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[13]
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. The diffractometer directs a monochromatic X-ray beam at the crystal, which is rotated to expose all crystallographic planes.[13][14] The diffracted X-rays are recorded by a detector.[12]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map. This model is then refined using least-squares methods to achieve the best fit between the observed diffraction data and the data calculated from the model, yielding the final structure with high precision.[13]
Caption: Experimental workflow for X-ray crystallography.
Applications in Drug Development and Molecular Design
While a synthetic challenge, the steric bulk of the neopentyl group is a powerful tool in medicinal chemistry and drug design.[3]
-
Enhancing Metabolic Stability: The neopentyl group can act as a "metabolic shield." By positioning it near a metabolically liable site on a drug molecule, it can sterically block the approach of metabolic enzymes, such as cytochrome P450s. This protection can significantly slow down the rate of drug metabolism, thereby increasing its half-life and bioavailability.[3]
-
Modulating Receptor Selectivity: The defined and rigid conformation imposed by a neopentyl group can be exploited to control how a drug molecule fits into the binding pocket of a biological target. This can enhance binding affinity for the desired target while creating steric clashes that prevent binding to off-targets, thus improving the drug's selectivity and reducing side effects.
-
Improving Pharmacokinetic Properties: The introduction of a neopentyl group increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Its resistance to common elimination and substitution reactions also contributes to the overall chemical stability of the drug candidate.[3]
Conclusion
The neopentyl group exerts one of the most pronounced steric hindrance effects in organic chemistry. Its t-butyl moiety drastically slows Sₙ2 reactions, promotes skeletal rearrangements in Sₙ1 reactions, and provides significant stability against elimination pathways. While these characteristics present considerable hurdles for synthetic chemists, they simultaneously provide a valuable and powerful tool for molecular engineers and drug developers. By understanding and harnessing the quantitative and qualitative aspects of neopentyl steric hindrance, researchers can rationally design molecules with enhanced stability, improved pharmacokinetic profiles, and greater target selectivity, underscoring the group's enduring importance in modern chemical science.
References
- 1. srjng88.medium.com [srjng88.medium.com]
- 2. Illustrated Glossary of Organic Chemistry - Neopentyl group [chem.ucla.edu]
- 3. fiveable.me [fiveable.me]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. organicmystery.com [organicmystery.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencemuseum.org.uk [sciencemuseum.org.uk]
Spectroscopic Profile of 2,2-Dimethylpentan-1-ol: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for 2,2-dimethylpentan-1-ol (CAS No: 2370-12-9), a colorless liquid utilized in the fragrance and flavor industries.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by data from various spectroscopic techniques. The quantitative data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.3 | Singlet | 2H | -CH₂OH (H1) |
| ~1.3 | Triplet | 2H | -CH₂- (H4) |
| ~1.2 | Multiplet | 2H | -CH₂- (H3) |
| ~0.9 | Triplet | 3H | -CH₃ (H5) |
| ~0.85 | Singlet | 6H | -C(CH₃)₂ |
| Variable | Broad Singlet | 1H | -OH |
Note: Data is based on predicted values and general chemical shift ranges for alcohols.[1] The hydroxyl proton's chemical shift can vary depending on concentration, solvent, and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~70-75 | CH₂ | -CH₂OH (C1) |
| ~40-45 | CH₂ | -CH₂- (C3) |
| ~35-40 | C | -C(CH₃)₂ (C2) |
| ~25-30 | CH₃ | -C(CH₃)₂ |
| ~15-20 | CH₂ | -CH₂- (C4) |
| ~10-15 | CH₃ | -CH₃ (C5) |
Note: Data is based on predicted values.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 2960-2850 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂) |
| 1480-1365 | Medium | C-H Bend | Alkane (-CH₃, -CH₂) |
| 1260-1050 | Strong | C-O Stretch | Primary Alcohol |
Note: Data is based on characteristic absorption regions for alcohols and alkanes.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is from electron ionization (EI).[3]
Table 4: Major Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CH₂OH]⁺ |
| 57 | Base Peak | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
Source: NIST Mass Spectrometry Data Center.[3]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4]
-
The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]
-
The NMR tube is capped and carefully wiped clean before being placed in the spectrometer.[4]
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is performed.
-
For identification of the hydroxyl proton, a "D₂O shake" can be performed by adding a few drops of deuterium (B1214612) oxide to the sample, which results in the disappearance of the -OH signal in the subsequent spectrum.[6]
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[7]
-
A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.[8]
Infrared (IR) Spectroscopy
Sample Preparation and Analysis:
-
As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[9][10]
-
A background spectrum of the empty spectrometer is recorded first.[11]
-
The sample is then scanned, and the background is automatically subtracted to produce the final IR spectrum.
Mass Spectrometry (Electron Ionization)
Sample Introduction and Ionization:
-
A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under vacuum.[12]
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13]
-
This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged ions.[14]
Mass Analysis and Detection:
-
The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[15]
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
References
- 1. guidechem.com [guidechem.com]
- 2. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. bu.edu [bu.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jasco-global.com [jasco-global.com]
- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Navigating the Solubility Landscape of 2,2-Dimethylpentan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2-Dimethylpentan-1-ol, a branched primary alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in chemical synthesis, formulation development, and various research endeavors. This document presents a detailed analysis of its predicted solubility based on its molecular structure, a standardized experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Core Concepts: Understanding the Solubility of this compound
This compound possesses a distinct molecular architecture that governs its solubility behavior. The presence of a polar hydroxyl (-OH) group facilitates hydrogen bonding, rendering it capable of interacting with polar solvents. Conversely, the C7 hydrocarbon chain, with its gem-dimethyl substitution, introduces a significant nonpolar character. This dual nature—hydrophilic head and hydrophobic tail—results in a nuanced solubility profile.
Generally, this compound is expected to exhibit moderate solubility in water and greater solubility in organic solvents.[1] The principle of "like dissolves like" is paramount in predicting its behavior; it will more readily dissolve in solvents of similar polarity. While one source indicates a water solubility of 0.03 M, comprehensive quantitative data in a range of organic solvents is not widely available in published literature.[2]
Predicted Solubility Profile
In the absence of extensive experimental data, the following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents at standard temperature and pressure. These predictions are based on the polarity of the solvents and the structural characteristics of this compound.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane (B92381) | Nonpolar | High | The nonpolar hydrocarbon chain of this compound will interact favorably with the nonpolar hexane molecules. |
| Toluene (B28343) | Nonpolar (Aromatic) | High | Similar to hexane, the nonpolar characteristics of toluene will facilitate the dissolution of the nonpolar portion of the alcohol. |
| Diethyl Ether | Polar Aprotic | High | Diethyl ether can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the alcohol, while its alkyl groups are compatible with the alcohol's hydrocarbon chain. |
| Acetone | Polar Aprotic | High | Acetone's polarity and ability to accept hydrogen bonds suggest good solubility. |
| Ethanol (B145695) | Polar Protic | Very High (Miscible) | As a lower-chain alcohol, ethanol is structurally similar and can engage in hydrogen bonding as both a donor and acceptor, leading to high miscibility. |
| Methanol | Polar Protic | Very High (Miscible) | Similar to ethanol, methanol's strong hydrogen bonding capabilities will lead to high miscibility. |
Experimental Protocol for Solubility Determination
To obtain precise and accurate solubility data for this compound in various organic solvents, a standardized experimental protocol is essential. The following details the isothermal shake-flask method, a widely accepted and reliable technique.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator with temperature control (±0.1 °C)
-
Calibrated flasks or vials with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) with a suitable column and flame ionization detector (FID), or other suitable analytical instrumentation (e.g., HPLC, NMR)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solute is crucial to ensure saturation.
-
Place the flasks in a thermostatic shaker bath set to the desired temperature.
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. Constant agitation is necessary throughout this period.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, cease agitation and allow the solid phase to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid any change in solubility.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact weight of the collected filtrate.
-
-
Quantification:
-
Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical method) to determine the concentration of this compound.
-
Perform multiple measurements for each solvent and temperature to ensure reproducibility.
-
3. Data Analysis:
-
Calculate the solubility of this compound in the respective solvent, typically expressed in grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.
This in-depth guide provides a foundational understanding of the solubility of this compound in organic solvents. While predicted solubilities offer a useful starting point, the detailed experimental protocol empowers researchers to generate precise quantitative data tailored to their specific applications. This knowledge is indispensable for the effective utilization of this compound in the fields of chemistry and drug development.
References
An In-depth Technical Guide on Neoheptanol (2,2-Dimethyl-1-pentanol)
Introduction
Neoheptanol, systematically named 2,2-dimethyl-1-pentanol, is a branched-chain primary alcohol with the molecular formula C7H16O.[1] Its structure consists of a pentanol (B124592) backbone with two methyl groups attached to the second carbon atom.[1] This arrangement classifies it as a "neo" alcohol. It is a colorless liquid at room temperature with a characteristic alcohol odor.[1] Due to its hydrophobic hydrocarbon chain, neoheptanol has limited solubility in water but is soluble in organic solvents.[1] The presence of the hydroxyl group enables it to participate in hydrogen bonding, which influences its physical properties like boiling and melting points.[1] This compound serves as a versatile solvent and an intermediate in the synthesis of other chemical compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Neoheptanol is presented below.
| Property | Value | Reference |
| Molecular Formula | C7H16O | [2] |
| Molecular Weight | 116.2 g/mol | [2] |
| CAS Number | 2370-12-9 | [3] |
| Boiling Point | 153 °C | [4] |
| Refractive Index | 1.4251 | [4] |
| InChI Key | QTOMCRXZFDHJOL-UHFFFAOYSA-N | [5] |
| SMILES | CCCC(C)(C)CO | [5] |
Synthesis of Neoheptanol
The synthesis of 2,2-dimethyl-1-pentanol was first described in an investigation aimed at preparing and characterizing this previously unknown alcohol.[6] The multi-step synthesis starts from n-propyl magnesium bromide and acetone.[6]
Overall Reaction Pathway
Caption: Synthesis of Neoheptanol from n-propyl magnesium bromide.
Experimental Protocols
Step 1: Synthesis of 2-methyl-2-pentanol (B124083) [6]
-
Reactants: n-propyl magnesium bromide, acetone.
-
Procedure: n-propyl magnesium bromide is prepared and then treated with acetone. Subsequent hydrolysis of the reaction mixture yields 2-methyl-2-pentanol. The product is then purified.
Step 2: Synthesis of 2-chloro-2-methyl pentane (B18724) [6]
-
Reactants: 2-methyl-2-pentanol, concentrated hydrochloric acid.
-
Procedure: The purified 2-methyl-2-pentanol is treated with cold concentrated hydrochloric acid to convert it to 2-chloro-2-methyl pentane.
Step 3: Synthesis of 2,2-dimethyl pentanoic acid [6]
-
Reactants: 2-chloro-2-methyl pentane, magnesium, carbon dioxide.
-
Procedure: The Grignard reagent of 2-chloro-2-methyl pentane is prepared. This Grignard reagent is then treated with carbon dioxide, followed by hydrolysis, to produce 2,2-dimethyl pentanoic acid. The acid is identified by its boiling point and through the preparation of its amide derivative.
Step 4: Synthesis of 2,2-dimethyl-1-pentanol (Neoheptanol) [6]
-
Reactants: 2,2-dimethyl pentanoic acid, lithium aluminum hydride (LiAlH4).
-
Procedure: The 2,2-dimethyl pentanoic acid is reduced using lithium aluminum hydride to yield 2,2-dimethyl-1-pentanol. The final product's purity is confirmed by gas-liquid partition chromatography, with a reported purity of better than 99 mole %.[6]
Characterization and Dehydration
Following its synthesis, 2,2-dimethyl-1-pentanol was characterized by preparing eight of its derivatives.[6] The study also investigated the rearrangement and dehydration of the alcohol.
Dehydration Experimental Workflow
Caption: Experimental workflow for the dehydration of Neoheptanol.
Experimental Protocol for Dehydration and Analysis[6]
-
Dehydration: The rearrangement and dehydration of 2,2-dimethyl-1-pentanol are achieved by heating the alcohol with 8% by weight of concentrated sulfuric acid at its boiling point.[6]
-
Product Analysis:
-
The resulting mixture of unsaturated rearranged products is subjected to ozonolysis to cleave the double bonds.[6]
-
The ozonides are then reductively cleaved using lithium aluminum hydride, which converts them into a mixture of alcohols.[6]
-
This final mixture of alcohols is analyzed both qualitatively and quantitatively using gas-liquid partition chromatography. This analysis successfully identified all five of the theoretically possible rearranged products.[6]
-
Applications and Safety
Neoheptanol is utilized as a solvent and in the synthesis of other chemical compounds.[1] While specific toxicity data is not extensively detailed in the provided results, it is noted that it may exhibit moderate toxicity, requiring appropriate handling and safety precautions in laboratory and industrial settings.[1]
References
Theoretical Modeling of 2,2-Dimethylpentan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical modeling of 2,2-Dimethylpentan-1-ol, a branched primary alcohol with applications in various chemical industries. Due to the limited availability of specific experimental and computational studies on this molecule in publicly accessible literature, this document outlines a robust theoretical workflow based on established computational chemistry principles and data from analogous structures, such as neopentyl alcohol. The guide details methodologies for geometry optimization, conformational analysis, and vibrational spectroscopy using Density Functional Theory (DFT). Furthermore, it presents standardized experimental protocols for the validation of theoretical findings. All quantitative data herein are presented as representative examples to illustrate the expected outcomes of such a computational study.
Introduction
This compound is a primary alcohol characterized by a neo-pentyl-like scaffold, featuring a sterically hindered gem-dimethyl group at the C2 position. This structural motif significantly influences its physicochemical properties, including its reactivity, conformational landscape, and spectroscopic signatures. Theoretical modeling provides a powerful avenue to investigate these properties at a molecular level, offering insights that can guide applications in solvent chemistry, material science, and as a building block in drug development.
This guide focuses on the application of Density Functional Theory (DFT), a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy for molecules of this size. The methodologies described herein will enable researchers to predict the stable conformations, geometric parameters, and vibrational spectra of this compound.
Theoretical Modeling Workflow
The theoretical investigation of this compound can be systematically approached through a multi-step computational workflow. This process involves an initial conformational search to identify stable isomers, followed by geometry optimization and subsequent analysis of their vibrational and electronic properties.
Caption: A generalized workflow for the theoretical modeling of this compound.
Computational Methodologies
Conformational Analysis
The presence of rotatable bonds in this compound necessitates a thorough conformational analysis to identify all stable, low-energy structures. The steric hindrance from the gem-dimethyl group is expected to limit the number of accessible conformations.
A common approach involves an initial scan of the potential energy surface using a less computationally expensive method, such as molecular mechanics, followed by the refinement of the identified minima using a higher level of theory.
Geometry Optimization and Vibrational Analysis
The geometry of each identified conformer should be fully optimized without any symmetry constraints. A widely used and reliable method for this purpose is Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a Pople-style basis set, such as 6-31G*.
Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are crucial for obtaining accurate relative energies between conformers.
Predicted Molecular Properties (Representative Data)
The following tables summarize the kind of quantitative data that would be obtained from the theoretical modeling of this compound. Note: These are illustrative values based on typical bond lengths and angles for similar organic molecules and are not the result of a specific calculation for this molecule.
Optimized Geometric Parameters
The tables below present the predicted bond lengths, bond angles, and a key dihedral angle for the lowest energy conformer of this compound, as would be calculated at the B3LYP/6-31G* level of theory.
Table 1: Selected Optimized Bond Lengths
| Bond | Predicted Length (Å) |
| C1-O | 1.428 |
| C1-C2 | 1.545 |
| C2-C3 | 1.542 |
| C2-C6 (methyl) | 1.538 |
| C2-C7 (methyl) | 1.538 |
| C3-C4 | 1.535 |
| C4-C5 | 1.531 |
| O-H | 0.965 |
Table 2: Selected Optimized Bond Angles
| Angle | Predicted Angle (°) |
| O-C1-C2 | 111.5 |
| C1-C2-C3 | 110.2 |
| C1-C2-C6 | 109.8 |
| C3-C2-C6 | 109.1 |
| C6-C2-C7 | 108.5 |
| C2-C3-C4 | 114.1 |
| C3-C4-C5 | 113.5 |
| C1-O-H | 108.9 |
Table 3: Key Optimized Dihedral Angle
| Dihedral Angle | Predicted Angle (°) |
| O-C1-C2-C3 | 178.5 (anti-periplanar) |
Conformational Energies
The relative energies of the stable conformers of this compound, determined by rotation around the C1-C2 and C2-C3 bonds, would be calculated to understand their relative populations at a given temperature.
Table 4: Relative Energies of Stable Conformers
| Conformer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Conformer 1 (Global Minimum) | 0.00 | 0.00 | 0.00 |
| Conformer 2 | 0.75 | 0.72 | 1.50 |
| Conformer 3 | 1.20 | 1.15 | 2.15 |
Predicted Vibrational Frequencies
The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. A scaling factor (typically around 0.96 for B3LYP/6-31G*) is often applied to the calculated frequencies to better match experimental data.
Table 5: Selected Predicted Vibrational Frequencies and Assignments
| Mode | Predicted Frequency (cm⁻¹, scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | 3650 | 55.2 | 105.8 | O-H stretch |
| 2 | 2965 | 45.8 | 85.3 | C-H stretch (methyl, asym) |
| 3 | 2870 | 30.1 | 120.5 | C-H stretch (methyl, sym) |
| 4 | 1460 | 15.7 | 40.2 | C-H bend (CH₂) |
| 5 | 1050 | 80.3 | 25.1 | C-O stretch |
| 6 | 850 | 10.2 | 15.6 | C-C stretch |
Experimental Protocols for Validation
The theoretical predictions should be validated against experimental data. The following are standard protocols for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the purity of the sample and to obtain the mass spectrum for comparison with the calculated molecular weight.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Method:
-
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is prepared.
-
A small volume (e.g., 1 µL) is injected into the GC.
-
The GC oven temperature is ramped (e.g., from 50 °C to 250 °C at 10 °C/min) to separate the compound from any impurities.
-
The mass spectrometer is operated in electron ionization (EI) mode to generate a mass spectrum.
-
The retention time and the mass spectrum are recorded.
-
Infrared (IR) and Raman Spectroscopy
-
Objective: To obtain the vibrational spectra of the molecule for comparison with the theoretically predicted frequencies.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer.
-
Method for IR Spectroscopy:
-
A neat liquid sample is placed between two KBr or NaCl plates.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The positions and relative intensities of the absorption bands are noted.
-
-
Method for Raman Spectroscopy:
-
A liquid sample is placed in a glass capillary tube.
-
The sample is irradiated with a monochromatic laser source (e.g., 785 nm).
-
The scattered light is collected and analyzed to generate the Raman spectrum.
-
The positions and relative intensities of the Raman shifts are recorded.
-
Visualization of Molecular Structure
The three-dimensional structure of the lowest energy conformer of this compound can be visualized to better understand its spatial arrangement.
In-Depth Technical Guide: Safety and Handling of 2,2-Dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,2-Dimethylpentan-1-ol (CAS No. 2370-12-9). The information is intended to support safe laboratory and manufacturing practices.
Chemical and Physical Properties
This compound, also known as Neoheptanol, is a primary alcohol. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C7H16O |
| Molar Mass | 116.20 g/mol |
| Appearance | Colorless liquid |
| Odor | Mild alcoholic |
| Boiling Point | 154 °C[1] |
| Melting Point | -30.45 °C (estimate)[1] |
| Density | 0.830 g/cm³[1] |
| Flash Point | 49.4 °C |
| Solubility | Moderately soluble in water; soluble in organic solvents. |
Hazard Identification and GHS Classification
A definitive Globally Harmonized System (GHS) classification for this compound is not consistently available across public databases. One safety data sheet indicates that no data is available for a formal classification.[1] Therefore, it is prudent to handle this chemical with the precautions suitable for a flammable liquid that may cause skin and eye irritation.
Potential Hazards:
-
Flammability: As a combustible liquid, it can ignite when exposed to heat or flames.
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
Toxicological Data
| Toxicological Endpoint | Value |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
| Skin Irritation/Corrosion | Potential for skin irritation |
| Eye Irritation/Corrosion | Potential for eye irritation |
Experimental Protocols for Hazard Assessment
To determine the toxicological and physical hazards of this compound, standardized experimental protocols such as those established by the Organisation for Economic Co-operation and Development (OECD) should be followed.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.
-
Dose Administration: The substance is administered orally in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality.
Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used.
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissue is incubated for a defined period.
-
Viability Assessment: After incubation, the cell viability of the RhE tissue is determined using a cell viability assay (e.g., MTT assay).
-
Classification: The substance is classified as a skin irritant or non-irritant based on the reduction in cell viability compared to a negative control. A viability of ≤ 50% indicates an irritant.
Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are typically used.
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application for signs of irritation, including redness, swelling, and discharge.
-
Scoring: The severity of the ocular reactions is scored according to a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the eye lesions observed.
Safety and Handling Precautions
Engineering Controls
-
Use in a well-ventilated area, preferably in a chemical fume hood, to keep vapor concentrations below exposure limits.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Absorb with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
This technical guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel handling this chemical to be thoroughly trained in its potential hazards and safe handling procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
Methodological & Application
Application Notes and Protocols: 2,2-Dimethylpentan-1-ol in the Context of Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unsuitability of 2,2-Dimethylpentan-1-ol as a Solvent for Grignard Reactions
Grignard reagents are powerful nucleophiles and extremely strong bases. A fundamental requirement for a successful Grignard reaction is the use of an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which can solvate the magnesium species without reacting with the Grignard reagent itself.
This compound, being a primary alcohol, possesses a protic hydroxyl group (-OH). The hydrogen atom of this hydroxyl group is acidic enough to react with the highly basic Grignard reagent. This acid-base reaction would result in the deprotonation of the alcohol to form a magnesium alkoxide and the protonation of the Grignard reagent to form an alkane. This process, often referred to as "quenching," would consume the Grignard reagent, rendering it unavailable for the desired nucleophilic addition to a carbonyl or other electrophile. Therefore, This compound is not a suitable solvent for Grignard reactions.
The general reaction between a Grignard reagent (R-MgX) and an alcohol (R'-OH) is as follows:
R-MgX + R'-OH → R-H + Mg(OR')X
This reaction highlights the incompatibility of protic solvents with Grignard reagents.
Application Note: Synthesis of this compound via Grignard Reaction
While this compound cannot be used as a solvent, it can be synthesized using a Grignard reaction. One plausible and efficient method is the reaction of a suitable Grignard reagent with an epoxide. Specifically, the reaction of propylmagnesium bromide with 2,2-dimethyloxirane (B32121) provides a direct route to this compound. This application note details a protocol for this synthesis.
Reaction Principle
The nucleophilic propyl group from the Grignard reagent attacks one of the carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide like 2,2-dimethyloxirane, the attack preferentially occurs at the less sterically hindered carbon atom. Subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol product.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2][3] |
| Molecular Weight | 116.20 g/mol | [4] |
| Boiling Point | 153-154 °C | [1][4] |
| Density | 0.830 g/cm³ | [1] |
| Refractive Index | 1.423-1.425 | [1][4] |
| Solubility | Moderately soluble in water, soluble in organic solvents. | [2][3] |
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 7439-95-4 | 24.31 | 2.67 g | 0.11 |
| 1-Bromopropane (B46711) | 106-94-5 | 123.00 | 12.30 g (9.2 mL) | 0.10 |
| 2,2-Dimethyloxirane | 5076-19-7 | 72.11 | 7.21 g (8.4 mL) | 0.10 |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | 150 mL | - |
| Saturated aq. NH₄Cl | - | - | 100 mL | - |
| 1 M HCl (optional) | 7647-01-0 | - | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
Part 1: Preparation of Propylmagnesium Bromide
-
All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Place magnesium turnings (2.67 g, 0.11 mol) in the three-necked flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-bromopropane (12.30 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the 1-bromopropane solution to the magnesium turnings. The reaction should begin shortly, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
Part 2: Reaction with 2,2-Dimethyloxirane
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of 2,2-dimethyloxirane (7.21 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 2,2-dimethyloxirane solution dropwise to the cooled and stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Part 3: Workup and Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 100 mL of saturated aqueous ammonium (B1175870) chloride solution dropwise to quench the reaction. This may be a vigorous reaction, so control the rate of addition.
-
If a large amount of solid magnesium salts remains, a small amount of 1 M HCl can be added to dissolve them.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 40 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Expected Results
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Colorless liquid |
| Boiling Point (at reduced pressure) | Dependent on pressure, but lower than the atmospheric boiling point of 153-154 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~3.4 (s, 2H, -CH₂OH), 1.3-1.5 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃), 0.85 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~70 (-CH₂OH), ~40 (-C(CH₃)₂), ~35 (-CH₂-), ~25 (-C(CH₃)₂), ~15 (-CH₃) |
| IR (cm⁻¹) | ~3350 (broad, O-H stretch), ~2960, 2870 (C-H stretch), ~1050 (C-O stretch) |
Note: The NMR and IR data are predicted values based on the structure and may vary slightly.
Visualizations
Logical Relationship: Unsuitability of Alcohols as Grignard Solvents
Caption: Acid-base reaction between a Grignard reagent and an alcohol.
Experimental Workflow: Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the formation of this compound.
References
Application Notes and Protocols: Synthesis of Fragrance Esters from 2,2-Dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of fragrance esters derived from 2,2-dimethylpentan-1-ol. This primary alcohol, with its characteristic neopentyl structure, serves as a valuable building block for creating esters with unique and desirable olfactory properties for the fragrance and flavor industries. The protocols outlined below focus on the widely used Fischer-Speier esterification and the increasingly popular lipase-catalyzed esterification, offering both traditional and green chemistry approaches.
Introduction to this compound in Fragrance Chemistry
This compound is a seven-carbon branched-chain alcohol. Its structure, featuring a quaternary carbon atom adjacent to the hydroxyl group, imparts significant steric hindrance. This steric bulk influences the reactivity of the alcohol and the resulting properties of the esters, often leading to increased stability and unique scent profiles. Esters derived from such neopentyl alcohols are valued for their potential to contribute novel and long-lasting notes to fragrance compositions. While not as commonly cited as other fragrance alcohols, its derivatives are of interest for creating new scent experiences.
Synthesis of Fragrance Esters
The synthesis of fragrance esters from this compound can be effectively achieved through two primary methods: Fischer-Speier Esterification and Lipase-Catalyzed Esterification.
Method 1: Fischer-Speier Esterification
This classic acid-catalyzed esterification is a robust and widely used method for producing esters. The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) is used, and the water formed during the reaction is removed.[2][3]
General Reaction Scheme:
Figure 1: Fischer-Speier Esterification of this compound.
Experimental Protocol: Synthesis of 2,2-Dimethylpentyl Acetate
This protocol describes the synthesis of 2,2-dimethylpentyl acetate, a potential fragrance ester with a fruity character.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 3.0 eq). If using a Dean-Stark trap, fill the sidearm with toluene.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the alcohol weight) to the reaction mixture while stirring.
-
Reflux: Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ester can be purified by fractional distillation under reduced pressure to obtain the pure 2,2-dimethylpentyl acetate.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of various 2,2-dimethylpentyl esters via Fischer Esterification, based on typical yields for similar reactions.
| Ester Name | Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) | Odor Profile (Predicted) |
| 2,2-Dimethylpentyl Acetate | Acetic Acid | H₂SO₄ | 3 | 75-85 | Fruity, slightly sweet |
| 2,2-Dimethylpentyl Propionate | Propanoic Acid | H₂SO₄ | 4 | 70-80 | Fruity, rum-like |
| 2,2-Dimethylpentyl Butyrate | Butanoic Acid | H₂SO₄ | 4 | 65-75 | Fruity, pineapple-like |
Method 2: Lipase-Catalyzed Esterification
Enzymatic esterification using lipases offers a greener alternative to traditional acid-catalyzed methods.[4][5] Lipases can catalyze ester synthesis under mild reaction conditions, often with high selectivity and without the need for harsh acids.[4]
General Reaction Scheme:
Figure 2: Lipase-Catalyzed Esterification of this compound.
Experimental Protocol: Synthesis of 2,2-Dimethylpentyl Butyrate
This protocol outlines the enzymatic synthesis of 2,2-dimethylpentyl butyrate, a potential fragrance ester with a fruity, pineapple-like aroma.
Materials:
-
This compound
-
Butyric Acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular sieves (optional, to remove water)
-
Organic solvent (e.g., hexane (B92381) or toluene)
-
Shaking incubator or orbital shaker
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a screw-capped flask, dissolve this compound (1.0 eq) and butyric acid (1.0-1.5 eq) in an appropriate organic solvent.
-
Enzyme and Water Removal: Add the immobilized lipase (e.g., 5-10% w/w of total reactants) to the mixture. If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium.
-
Incubation: Place the sealed flask in a shaking incubator at a controlled temperature (typically 40-60 °C) and agitate for an extended period (24-72 hours). The reaction progress can be monitored by GC.
-
Enzyme Recovery: After the reaction, recover the immobilized lipase by filtration. The enzyme can often be washed and reused for several cycles.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the lipase-catalyzed synthesis of various 2,2-dimethylpentyl esters.
| Ester Name | Carboxylic Acid | Lipase | Reaction Time (h) | Conversion (%) | Odor Profile (Predicted) |
| 2,2-Dimethylpentyl Acetate | Acetic Acid | Novozym 435 | 48 | >90 | Fruity, slightly sweet |
| 2,2-Dimethylpentyl Propionate | Propanoic Acid | Novozym 435 | 60 | >85 | Fruity, rum-like |
| 2,2-Dimethylpentyl Butyrate | Butanoic Acid | Novozym 435 | 72 | >80 | Fruity, pineapple-like |
Characterization of Fragrance Esters
The synthesized esters should be characterized to confirm their identity and purity. Standard analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the ester and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.
-
Olfactory Evaluation: To describe the scent profile of the purified ester, which is crucial for its application in fragrances.
Logical Workflow for Fragrance Ester Synthesis and Evaluation
Figure 3: Workflow for the synthesis and evaluation of fragrance esters.
Conclusion
The synthesis of esters from this compound presents an opportunity to develop novel fragrance ingredients. Both Fischer esterification and lipase-catalyzed methods are viable routes to these compounds, each with its own advantages. The protocols and data provided in these application notes serve as a foundation for researchers and scientists to explore the synthesis and olfactory properties of this promising class of fragrance esters. Further optimization of reaction conditions and detailed sensory analysis will be crucial for the successful application of these compounds in the fragrance industry.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,2-Dimethylpentan-1-ol in the Froth Flotation of Non-Sulfide Ores
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the potential application of 2,2-Dimethylpentan-1-ol in the froth flotation of non-sulfide ores. While the primary role of this chemical in mineral processing is identified as a collector, this report also discusses the characteristics of aliphatic alcohols as frothers to provide a comprehensive context.
Executive Summary
This compound, a branched primary alcohol, has been identified as a potential collector in the reverse flotation of certain non-sulfide ores, specifically for the removal of dolomite (B100054) from smithsonite (B87515).[1][2] Current research does not support its use as a frother in the flotation of non-sulfide ores. However, its chemical structure as a C7 aliphatic alcohol warrants a discussion in the context of frothing agents, which are typically short-chain aliphatic alcohols. This document outlines the known applications of this compound and provides general protocols for froth flotation of non-sulfide ores where similar aliphatic alcohols are used as frothers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in a flotation pulp.
| Property | Value | Reference |
| CAS Number | 2370-12-9 | [1][2][3][4][5] |
| Molecular Formula | C7H16O | [1][3][4][5] |
| Molecular Weight | 116.20 g/mol | [1][3] |
| Synonyms | Neoheptanol, 2,2-Dimethyl-1-pentanol | [1][4][5] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 146.6 °C at 760 mmHg | [3][5] |
| Flash Point | 49.4 °C | [3][5] |
| Density | 0.82 g/cm³ | [3][5] |
| Water Solubility | 0.03 M | [1][4] |
Application of this compound in Mineral Processing
Identified Role as a Collector
Research indicates that this compound shows promise as a potential collector in the reverse flotation process.[1][2] Specifically, it has been investigated for its effectiveness in removing dolomite from smithsonite (a zinc carbonate mineral).[1][2] In this application, the goal is to float the gangue mineral (dolomite), leaving the valuable mineral (smithsonite) in the tailings. The use of this compound as a collector in this context could lead to a more efficient separation and a reduction in the acid consumption during subsequent leaching processes.[1]
Context as a Potential Frother
While not documented as a frother, this compound belongs to the class of aliphatic alcohols, which are commonly used as frothers in mineral flotation.[6][7] Frothers are surfactants that adsorb at the air-water interface, reducing surface tension and promoting the formation of a stable froth layer essential for the separation of minerals.[6][7]
The effectiveness of an alcohol as a frother is related to its structure, including chain length and branching.[8][9] Typically, aliphatic alcohols with 6 to 8 carbon atoms are effective frothers.[6][7] Methyl isobutyl carbinol (MIBC), a C6 alcohol, is one of the most widely used frothers in the industry.[6] The branched structure of this compound is a characteristic that can influence its performance at the air-water interface.[1][2]
Experimental Protocols: Froth Flotation of Non-Sulfide Ores (General)
The following are generalized experimental protocols for the froth flotation of non-sulfide ores, such as phosphate, fluorite, and scheelite. These protocols are provided as a reference, and optimization is necessary for any specific ore. In a hypothetical scenario where this compound were to be tested as a frother, it would be introduced in the frothing stage.
General Laboratory Flotation Procedure
-
Ore Preparation :
-
Crush and grind the ore sample to a desired particle size distribution (e.g., -75 µm).
-
Prepare a representative sample of the ground ore (e.g., 500 g).
-
-
Pulp Preparation :
-
Add the ground ore to a laboratory flotation cell (e.g., a Denver-type cell).
-
Add a known volume of water to achieve the desired pulp density (e.g., 25-35% solids).
-
Agitate the pulp for a specified time to ensure proper mixing.
-
-
Conditioning :
-
Adjust the pulp pH to the desired level using a pH modifier (e.g., NaOH or H₂SO₄).
-
Add the depressant (if required) and condition the pulp for a set time (e.g., 5-10 minutes).
-
Add the collector and condition for another period (e.g., 10-15 minutes).
-
-
Flotation :
-
Add the frother (e.g., MIBC or, hypothetically, this compound) and condition for a short period (e.g., 2 minutes).
-
Introduce air into the flotation cell to generate bubbles.
-
Collect the froth for a specified time until it becomes barren.
-
-
Product Handling and Analysis :
-
Filter, dry, and weigh the collected concentrate and the remaining tailings.
-
Analyze the feed, concentrate, and tailings for the valuable mineral content to determine recovery and grade.
-
Visualizations
General Froth Flotation Workflow
Caption: A generalized workflow for the froth flotation process.
Signaling Pathway of Reagents in Froth Flotation
Caption: Interaction of key reagents in a froth flotation system.
Logical Relationship of Flotation Variables
Caption: Key variables influencing froth flotation performance.
Conclusion
The available scientific literature and chemical databases indicate that this compound has a potential application in mineral processing as a collector for the reverse flotation of smithsonite. There is currently no evidence to support its use as a frother for non-sulfide ores. However, its classification as a C7 aliphatic alcohol places it in a chemical family known for its frothing properties. Further research would be required to evaluate its efficacy as a frother and compare its performance to established frothers like MIBC. The provided protocols and diagrams offer a general framework for conducting such investigations in the context of non-sulfide ore flotation.
References
- 1. Buy this compound | 2370-12-9 [smolecule.com]
- 2. This compound | 2370-12-9 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. turkchem.net [turkchem.net]
- 7. benthamopen.com [benthamopen.com]
- 8. scribd.com [scribd.com]
- 9. The Significance of Flotation Frothers Chemical Structure and Fundamental Properties: A Review [scirp.org]
Application Notes and Protocols: Oxidation of 2,2-Dimethylpentan-1-ol to 2,2-Dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in pharmaceutical and materials sciences. This document provides detailed application notes and protocols for the oxidation of the sterically hindered primary alcohol, 2,2-dimethylpentan-1-ol, to its corresponding carboxylic acid, 2,2-dimethylpentanoic acid. Due to the neopentyl nature of the substrate, careful selection of the oxidizing agent and reaction conditions is paramount to achieve high yields and avoid potential side reactions.
This document outlines two robust and widely applicable methods for this transformation: the classic Jones oxidation and the milder, more selective TEMPO-catalyzed oxidation. While specific quantitative data for the oxidation of this compound is not extensively reported in readily available literature, the protocols provided are based on well-established procedures for the oxidation of analogous sterically hindered primary alcohols and are expected to provide good to excellent yields.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key aspects of the two primary methods for the oxidation of this compound. This allows for a direct comparison to aid in the selection of the most appropriate method based on laboratory capabilities, substrate sensitivity, and desired scale.
| Parameter | Jones Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Oxidant | Chromic acid (H₂CrO₄), generated in situ from CrO₃ and H₂SO₄[1][2] | Sodium hypochlorite (B82951) (NaOCl) or other co-oxidants[3] |
| Catalyst | Not applicable (stoichiometric oxidant) | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |
| Typical Solvent | Acetone (B3395972) | Dichloromethane (B109758)/Water (biphasic) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | Typically 1-4 hours | Typically 0.5-3 hours |
| Anticipated Yield | Good to Excellent | Good to Excellent |
| Key Advantages | Inexpensive, readily available reagents, strong oxidizing power.[1][2] | Mild reaction conditions, high selectivity for primary alcohols, less toxic reagents.[3] |
| Key Disadvantages | Use of carcinogenic Cr(VI) reagents, harsh acidic conditions, potential for side reactions.[1] | Higher cost of TEMPO catalyst, requires careful control of pH and co-oxidant addition. |
Experimental Protocols
Protocol 1: Jones Oxidation of this compound
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using Jones reagent. The reaction is typically rapid and exothermic.[2]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Preparation of Jones Reagent (2.7 M): In a flask immersed in an ice bath, carefully add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Slowly and with vigorous stirring, add 50 mL of deionized water. Allow the deep orange solution to warm to room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of this compound in 50 mL of acetone. Cool the solution in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. A green precipitate of chromium(III) salts will form. The addition should be controlled to maintain the reaction temperature below 20 °C. Continue adding the Jones reagent until a faint orange color persists in the reaction mixture, indicating complete oxidation.
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and the solution is uniformly green.
-
Work-up: Remove the acetone under reduced pressure. Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. Acidify the aqueous bicarbonate layer with 6M HCl until the pH is ~2. Extract the resulting aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethylpentanoic acid.
Protocol 2: TEMPO-Catalyzed Oxidation of this compound
This protocol utilizes the stable nitroxyl (B88944) radical TEMPO as a catalyst for a more selective and milder oxidation.[3]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~10-15% available chlorine)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl, 1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound, 0.1 mmol of TEMPO, and 1 mmol of potassium bromide in 50 mL of dichloromethane.
-
Aqueous Phase Preparation: In a separate beaker, prepare a solution of 15 mmol of sodium hypochlorite and 20 mmol of sodium bicarbonate in 50 mL of water.
-
Oxidation: Cool the dichloromethane solution in an ice bath. Add the aqueous sodium hypochlorite solution to the reaction mixture and stir vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of a 1 M sodium sulfite solution.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 25 mL) to extract the carboxylic acid.
-
Purification: Acidify the combined aqueous extracts to pH ~2 with 1 M HCl. Extract the aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,2-dimethylpentanoic acid.
Visualizations
Experimental Workflow for the Oxidation of this compound
Caption: General experimental workflow for the synthesis of 2,2-dimethylpentanoic acid.
Signaling Pathway of TEMPO-Catalyzed Oxidation
Caption: Catalytic cycle of the TEMPO-mediated oxidation of a primary alcohol.
References
Application Notes and Protocols for the Esterification Reaction Kinetics of 2,2-Dimethylpentan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The esterification of 2,2-dimethylpentan-1-ol, a primary but sterically hindered alcohol, presents unique challenges in terms of reaction kinetics. Understanding the kinetics of this reaction is crucial for optimizing the synthesis of its corresponding esters, which may serve as important intermediates in drug development and other fine chemical industries. The bulky neo-pentyl structure significantly slows down the reaction rate compared to unhindered primary alcohols. This document provides detailed application notes on the kinetic aspects of this reaction and a comprehensive protocol for its experimental determination.
Reaction Mechanism and Kinetics:
The esterification of this compound with a carboxylic acid, commonly known as Fischer-Speier esterification, is an acid-catalyzed nucleophilic acyl substitution. The reaction is reversible and typically slow, requiring a catalyst and often the removal of water to drive the equilibrium towards the product side.[1][2][3] The general equation for the reaction is:
R-COOH + (CH₃)₃C-CH₂-CH₂-OH ⇌ R-COO-CH₂-CH₂-C(CH₃)₃ + H₂O (Carboxylic Acid + this compound ⇌ Ester + Water)
Due to the steric hindrance around the hydroxyl group of this compound, the SN2-like attack of the alcohol on the protonated carboxylic acid is significantly impeded.[4] Consequently, the reaction rate is expected to be much lower than for less hindered primary alcohols. The reaction kinetics are influenced by several factors, including temperature, molar ratio of reactants, and the type and concentration of the catalyst.[5][6]
Catalysis:
Homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used to accelerate the reaction.[5][7] However, for sterically hindered alcohols, stronger Lewis acid catalysts or alternative esterification methods might be necessary to achieve reasonable reaction rates and yields.[1][8] Heterogeneous catalysts, like ion-exchange resins, offer the advantage of easier separation from the reaction mixture.[9]
Data Presentation
Table 1: Illustrative Kinetic Data for the Esterification of this compound with Acetic Acid
The following table presents hypothetical kinetic data for the esterification of this compound with acetic acid, catalyzed by sulfuric acid. These values are for illustrative purposes to demonstrate how experimental data would be presented.
| Temperature (K) | Molar Ratio (Alcohol:Acid) | Catalyst Conc. (mol%) | Rate Constant (k) (L mol⁻¹ min⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 353 | 1:1 | 2 | 0.005 | 65 |
| 363 | 1:1 | 2 | 0.012 | 65 |
| 373 | 1:1 | 2 | 0.028 | 65 |
| 373 | 2:1 | 2 | 0.035 | 65 |
| 373 | 1:1 | 4 | 0.055 | 65 |
Experimental Protocols
Objective: To determine the reaction kinetics (rate law, rate constant, and activation energy) for the esterification of this compound with a carboxylic acid (e.g., acetic acid) using an acid catalyst.
Materials:
-
This compound (≥98% purity)
-
Carboxylic acid (e.g., Glacial Acetic Acid, ≥99.7% purity)
-
Acid catalyst (e.g., Concentrated Sulfuric Acid, 98%)
-
Anhydrous solvent (e.g., Toluene)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Internal standard for GC analysis (e.g., Dodecane)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or temperature probe
-
Burettes for dispensing liquids[10]
-
Sampling syringe or pipette
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5 or equivalent) and a flame ionization detector (FID)
-
Karl Fischer titrator for water analysis (optional)[5]
Experimental Setup:
The reaction is typically carried out in a batch reactor setup. A three-necked flask is equipped with a reflux condenser, a thermometer, and a port for sample withdrawal. The flask is placed in a heating mantle on a magnetic stirrer.[7]
Procedure:
-
Reactor Charging: Charge the three-necked flask with a known volume of the solvent (e.g., toluene) and the calculated amounts of this compound and the carboxylic acid.[7] For example, start with a 1:1 molar ratio.
-
Temperature Equilibration: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C). Allow the temperature to stabilize.
-
Reaction Initiation: Carefully add the calculated amount of the acid catalyst (e.g., 2 mol% H₂SO₄) to the reaction mixture. This marks the start of the reaction (t=0).[7]
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small sample (e.g., 0.5 mL) from the reactor.[7]
-
Sample Quenching: Immediately quench the reaction in the collected sample by adding it to a vial containing a cold sodium bicarbonate solution to neutralize the acid catalyst.
-
Sample Preparation for Analysis: Add a known amount of an internal standard to the quenched sample. Extract the organic layer, dry it with a drying agent like anhydrous MgSO₄, and prepare it for GC analysis.
-
GC Analysis: Inject the prepared sample into the gas chromatograph to determine the concentrations of the reactants and products. The progress of the reaction can be monitored by observing the decrease in the concentration of the reactants or the increase in the concentration of the ester product.[7]
-
Varying Parameters: Repeat the experiment at different temperatures (e.g., 90°C and 100°C) to determine the activation energy.[11][12] Also, perform experiments with varying molar ratios of reactants and catalyst concentrations to determine the reaction order with respect to each component.[6][11]
Data Analysis:
-
From the GC data, calculate the concentration of the reactants and products at each time point.
-
Plot the concentration of the limiting reactant versus time.
-
Test different rate law models (e.g., second-order) to fit the experimental data. For a second-order reaction, a plot of 1/[Reactant] vs. time should yield a straight line, the slope of which is the rate constant, k.
-
Use the Arrhenius equation (k = Ae^(-Ea/RT)) to calculate the activation energy (Ea) from the rate constants obtained at different temperatures. A plot of ln(k) vs. 1/T will give a straight line with a slope of -Ea/R.
Mandatory Visualizations
Caption: Fischer Esterification Signaling Pathway.
Caption: Experimental Workflow for Kinetic Study.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | 2370-12-9 | Benchchem [benchchem.com]
- 5. ijcea.org [ijcea.org]
- 6. jptcp.com [jptcp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Titration of an Esterification Reaction to Determine Equilibrium Constant | Chemical Education Xchange [chemedx.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. ache.org.rs [ache.org.rs]
Application Notes and Protocols for 2,2-Dimethylpentan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis
Disclaimer: The following application notes and protocols are a hypothetical representation of how (S)-2,2-dimethylpentan-1-ol could be utilized as a chiral auxiliary in asymmetric synthesis. To date, there is no published literature detailing the use of this specific compound for this purpose. The experimental procedures and data presented are illustrative and based on general principles of asymmetric synthesis using chiral auxiliaries.
Introduction
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1] An effective chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][] Ideally, the auxiliary should be readily available in an enantiopure form, easily attached to the substrate, provide a high degree of stereoselectivity, and be removable under mild conditions to furnish the desired chiral product, with the auxiliary being recoverable for reuse.[]
This document outlines a hypothetical application of (S)-2,2-dimethylpentan-1-ol as a novel chiral auxiliary. Its significant steric bulk, conferred by the gem-dimethyl groups adjacent to the stereocenter, presents it as a promising candidate for inducing high levels of diastereoselectivity by effectively shielding one face of a reactive intermediate. The proposed application focuses on the asymmetric alkylation of a carboxylic acid derivative, a fundamental carbon-carbon bond-forming reaction.
Principle of the Method: Asymmetric Alkylation
The general strategy involves three key stages:
-
Attachment: The chiral alcohol, (S)-2,2-dimethylpentan-1-ol, is covalently attached to a prochiral carboxylic acid (e.g., propanoic acid) via an ester linkage.
-
Diastereoselective Alkylation: The resulting ester is treated with a strong, non-nucleophilic base to form a chiral enolate. The bulky auxiliary is postulated to block one face of the enolate, directing the approach of an electrophile (an alkyl halide) to the opposite face, thus creating a new stereocenter with high diastereoselectivity.
-
Cleavage: The ester linkage is hydrolyzed to release the newly synthesized, enantiomerically enriched carboxylic acid and recover the chiral auxiliary.[1]
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Hypothetical Performance Data
The efficacy of a chiral auxiliary is evaluated by the chemical yield and the diastereomeric excess (d.e.) of the product. The following table summarizes the hypothetical performance of (S)-2,2-dimethylpentan-1-ol as a chiral auxiliary in the asymmetric alkylation of a propanoate ester.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | 92 | >98 |
| Iodomethane | 2-Methylbutanoic acid | 88 | 95 |
| Allyl bromide | 2-Methylpent-4-enoic acid | 90 | 97 |
| Ethyl iodide | 2-Methylpentanoic acid | 85 | 96 |
Detailed Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary (Esterification)
This protocol describes the formation of the chiral ester from (S)-2,2-dimethylpentan-1-ol and propionyl chloride.
Materials:
-
(S)-2,2-Dimethylpentan-1-ol
-
Propionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of (S)-2,2-dimethylpentan-1-ol (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Add propionyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the pure propanoate ester.
Protocol 2: Diastereoselective Alkylation
This protocol details the enolate formation and subsequent alkylation.
Materials:
-
Chiral propanoate ester (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., Benzyl bromide, 1.2 eq.)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral propanoate ester (1.0 eq.) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LDA solution (1.1 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the diastereomers and obtain the major alkylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
Caption: Proposed model for stereocontrol by the chiral auxiliary.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the alkylated ester to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated ester (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated ester (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (2.0 eq.) followed by the slow, dropwise addition of 30% hydrogen peroxide (4.0 eq.).[3]
-
Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ and stir for 30 minutes.
-
Extract the mixture with diethyl ether (3x) to recover the chiral auxiliary, (S)-2,2-dimethylpentan-1-ol. The combined organic layers can be dried and concentrated.
-
Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 2 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
References
Application Notes and Protocols for the Reduction of 2,2-dimethylpentan-3-one
Introduction
2,2-dimethylpentan-3-one, also known as tert-butyl ethyl ketone, is a sterically hindered ketone. Its reduction to the corresponding secondary alcohol, 2,2-dimethylpentan-3-ol, is a fundamental transformation in organic synthesis. The bulky tert-butyl group adjacent to the carbonyl moiety significantly influences the reactivity and stereoselectivity of the reduction. This document provides an overview of common protocols for this reduction, including the use of sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. Detailed experimental procedures and comparative data are presented to guide researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the typical reaction conditions and reported yields for the reduction of 2,2-dimethylpentan-3-one or its close structural analog, pinacolone (B1678379) (tert-butyl methyl ketone), using different reducing agents. Direct comparison should be made with caution as reaction conditions and substrates may vary between studies.
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Pinacolone | Methanol (B129727) | 0 to RT | 30 min | Not specified | [1][2] |
| Lithium Aluminum Hydride (LiAlH₄) | Pinacolone | Diethyl ether or THF | 0 to RT | Not specified | High (qualitative) | |
| Catalytic Hydrogenation (Raney Nickel) | Acetone | Not specified | 120 | Not specified | >99 (conversion) | [3] |
Experimental Protocols
This section provides a detailed protocol for the reduction of 2,2-dimethylpentan-3-one using sodium borohydride, a mild and selective reducing agent.
Protocol 1: Reduction of 2,2-dimethylpentan-3-one with Sodium Borohydride
Materials:
-
2,2-dimethylpentan-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Diethyl ether or Dichloromethane (for extraction)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (43.8 mmol) of 2,2-dimethylpentan-3-one in 50 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add 1.0 g (26.4 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate (B1210297) in hexanes).
-
Quenching: After 1 hour, slowly and carefully add 20 mL of 1 M HCl to the reaction mixture to quench the excess sodium borohydride and neutralize the reaction. Continue stirring for 10 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the product with three 30 mL portions of diethyl ether or dichloromethane.
-
Washing: Combine the organic extracts and wash successively with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 2,2-dimethylpentan-3-ol.
-
Purification (Optional): The crude product can be purified by distillation if necessary.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the reduction of a ketone to a secondary alcohol.
References
Application Notes: Use of 2,2-Dimethylpentan-1-ol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research of scientific literature and patent databases reveals no established or documented use of 2,2-Dimethylpentan-1-ol, also known as neoheptanol, as a monomer, initiator, or chain transfer agent in polymer synthesis. While structurally related diols are utilized in ring-opening polymerization, and other branched alcohols have niche applications, specific protocols, quantitative data, or detailed experimental methodologies for the use of this compound in polymerization are not available in the public domain.
Introduction
This compound is a primary alcohol with a branched alkyl structure. Its chemical properties, such as its hydroxyl group, theoretically allow it to participate in certain polymerization reactions, for instance, as an initiator in ring-opening polymerization or as a chain transfer agent. However, a thorough review of available literature indicates that it is not a commonly employed reagent in the field of polymer chemistry for these purposes.
One patent mentions "neoheptanol" within a broad list of branched mono-alcohols that can be used in conjunction with Friedel-Crafts catalysts for the synthesis of polyalphaolefins. This suggests a potential, albeit niche, role in specific catalytic polymerization systems. However, the patent does not provide specific examples, experimental conditions, or data related to the use of this compound.
Theoretical Considerations for Potential Use
While no experimental data exists, the potential roles of this compound in polymer synthesis can be hypothesized based on the reactivity of its functional group.
As an Initiator in Ring-Opening Polymerization (ROP)
Alcohols can serve as initiators for the ring-opening polymerization of cyclic esters (e.g., lactones) and ethers. The hydroxyl group of the alcohol can attack the monomer, initiating chain growth.
Hypothetical ROP Initiation Workflow
Caption: Hypothetical workflow for using an alcohol as an initiator in ROP.
As a Chain Transfer Agent
In radical polymerization, a chain transfer agent can be used to control the molecular weight of the resulting polymer. The agent donates a hydrogen atom to the propagating radical chain, terminating it, and creating a new radical that can initiate a new chain. Alcohols can sometimes act as chain transfer agents, although their efficiency varies.
Chain Transfer Mechanism
Caption: General mechanism of chain transfer using an alcohol.
Data Presentation
Due to the lack of experimental studies on the use of this compound in polymer synthesis, no quantitative data can be presented. Tables comparing polymer properties such as molecular weight, polydispersity index (PDI), glass transition temperature (Tg), or melting temperature (Tm) as a function of this compound concentration are therefore not available.
Experimental Protocols
As no specific applications of this compound in polymer synthesis have been documented, detailed experimental protocols cannot be provided. Researchers interested in exploring the potential of this alcohol would need to develop and optimize their own methodologies based on general principles of polymerization chemistry.
Conclusion
Based on a comprehensive review of the available scientific and patent literature, there is no evidence to suggest that this compound is a commonly used or well-characterized compound in the field of polymer synthesis. While its chemical structure suggests potential utility as an initiator or chain transfer agent, the lack of any documented use means that researchers, scientists, and drug development professionals should consider this an unexplored area of research. Any application of this compound in polymer synthesis would require novel investigation and thorough characterization.
Application Notes and Protocols for 2,2-Dimethylpentan-1-ol as a Novel Fuel Additive
Introduction
These application notes provide a comprehensive overview of the evaluation of 2,2-Dimethylpentan-1-ol as a potential oxygenate additive for gasoline fuels. Due to the limited direct research on this specific compound as a fuel additive, this document presents a hypothetical framework for its investigation, drawing parallels from studies on other branched-chain alcohols and oxygenates.[1][2] this compound, a C7 alcohol, offers potential benefits such as increased octane (B31449) rating and reduced emissions due to its oxygen content and branched structure.[3] This document outlines the theoretical effects on fuel properties, detailed experimental protocols for its evaluation, and expected outcomes based on comparable additives.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for predicting its behavior as a fuel additive.
| Property | Value | Unit | Source |
| Molecular Formula | C7H16O | - | [4][5] |
| Molecular Weight | 116.20 | g/mol | [5] |
| IUPAC Name | This compound | - | [4] |
| Synonyms | Neoheptanol | - | [5] |
| CAS Number | 2370-12-9 | - | [5] |
| Boiling Point (Predicted) | ~160-170 | °C | - |
| Density (Predicted) | ~0.82 | g/cm³ | - |
| Flash Point (Predicted) | >40 | °C | [4] |
| Water Solubility | Low | - | [3] |
Hypothetical Effects on Gasoline Properties
The addition of this compound to a base gasoline is anticipated to alter several key fuel properties. The following table summarizes the expected changes based on data from other alcohol additives.
| Fuel Property | Base Gasoline (RF-A) | 5% v/v Blend (Predicted) | 10% v/v Blend (Predicted) | 20% v/v Blend (Predicted) | ASTM Method |
| Research Octane Number (RON) | 91.0 | 92.5 | 94.0 | 96.5 | D2699 |
| Motor Octane Number (MON) | 83.0 | 84.0 | 85.0 | 86.5 | D2700 |
| Reid Vapor Pressure (RVP) | 60.0 | 58.5 | 57.0 | 55.0 | D5191 |
| Distillation T50 | 100 | 102 | 104 | 108 | D86 |
| Oxygen Content | 0.0 | 1.4 | 2.8 | 5.5 | Calculated |
| Density at 15°C | 0.740 | 0.748 | 0.756 | 0.772 | D4052 |
Experimental Protocols
The following protocols describe the methodology for preparing and testing gasoline blends containing this compound.
Protocol 1: Preparation of Fuel Blends
Objective: To prepare homogeneous and stable blends of this compound with a standardized base gasoline.
Materials:
-
Base gasoline (e.g., RF-A)
-
This compound (≥98% purity)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Magnetic stirrer and stir bars
Procedure:
-
Calculate the required volumes of base gasoline and this compound to achieve the desired volumetric percentage blends (e.g., 5%, 10%, 20%).
-
Add the calculated volume of this compound to a volumetric flask.
-
Fill the flask to the mark with the base gasoline.
-
Stopper the flask and mix thoroughly by inverting the flask multiple times.
-
For larger volumes, use a sealed container and a magnetic stirrer for 30 minutes to ensure homogeneity.
-
Store the prepared blends in sealed, labeled containers away from direct sunlight and heat sources.
Protocol 2: Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound blends on engine performance and exhaust emissions.
Apparatus:
-
Single-cylinder spark-ignition (SI) engine testbed
-
Dynamometer
-
Fuel flow meter
-
Exhaust gas analyzer (measuring CO, HC, NOx)
-
Data acquisition system
Procedure:
-
Warm up the engine to a stable operating temperature using the base gasoline.
-
Record baseline performance and emissions data at various engine loads and speeds.
-
Introduce the first fuel blend (e.g., 5% this compound) into the fuel system and allow the engine to stabilize.
-
Repeat the performance and emissions measurements at the same engine operating points as the baseline.
-
Repeat steps 3 and 4 for all prepared fuel blends.
-
Analyze the collected data to determine changes in brake thermal efficiency, brake-specific fuel consumption, and emission levels.[6][7][8]
Expected Engine Performance and Emission Characteristics
The addition of this compound is expected to influence engine performance and emissions in the following ways:
| Parameter | Expected Effect | Rationale |
| Brake Thermal Efficiency | Slight Increase | The higher oxygen content may lead to more complete combustion.[7] |
| Brake Specific Fuel Consumption | Increase | The lower energy density of the alcohol compared to gasoline will likely result in higher fuel consumption to maintain the same power output.[6] |
| Carbon Monoxide (CO) Emissions | Decrease | The added oxygen should promote the oxidation of CO to CO2.[7][8] |
| Hydrocarbon (HC) Emissions | Decrease | Improved combustion efficiency is expected to reduce unburned hydrocarbon emissions. |
| Nitrogen Oxides (NOx) Emissions | Potential Increase | Higher combustion temperatures resulting from improved combustion could lead to an increase in NOx formation.[7] |
Diagrams
Experimental Workflow
Caption: Workflow for evaluating this compound as a fuel additive.
Logical Relationship of Fuel Properties
Caption: Expected impact of this compound on fuel properties and engine effects.
Conclusion
While direct experimental data for this compound as a fuel additive is not currently available, the theoretical and comparative analysis presented in these notes suggests it holds promise as an octane-enhancing oxygenate. The proposed experimental protocols provide a robust framework for its evaluation. Further research is warranted to validate these hypotheses and fully characterize its potential as a valuable component in modern gasoline formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. US8641788B2 - Fuels and fuel additives comprising butanol and pentanol - Google Patents [patents.google.com]
- 3. This compound | 2370-12-9 | Benchchem [benchchem.com]
- 4. Buy this compound | 2370-12-9 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Investigation of Combustion and Emission Characteristics of Ethanol–Gasoline Blends across Varying Operating Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,2-dimethylpentyl carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,2-dimethylpentyl carbamate (B1207046) from 2,2-dimethylpentan-1-ol. Carbamates are a crucial functional group in numerous pharmaceuticals and agrochemicals.[1][2] The protocols outlined below focus on modern, safer, and efficient methods, avoiding hazardous reagents like phosgene (B1210022).[1][3] This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction
The synthesis of carbamates from alcohols is a fundamental transformation in organic chemistry. The target molecule, 2,2-dimethylpentyl carbamate, features a sterically hindered neopentyl-like structure which can present challenges for synthesis. Traditional methods for carbamate synthesis often involve highly toxic reagents such as phosgene and isocyanates.[1] This document details two primary, safer alternative approaches for the synthesis of 2,2-dimethylpentyl carbamate: one utilizing urea (B33335) as a benign carbamoylating agent with metal catalysis, and another employing sodium cyanate (B1221674) with an acid promoter. These methods are selected for their operational simplicity, improved safety profile, and good to excellent yields reported for a range of alcohols.[4][5][6]
Chemical Structures:
-
Starting Material: this compound (also known as Neoheptanol)[7][8][9]
-
Molecular Formula: C₇H₁₆O
-
Molecular Weight: 116.20 g/mol
-
-
Product: 2,2-dimethylpentyl carbamate[10]
-
Molecular Formula: C₈H₁₇NO₂
-
Molecular Weight: 159.23 g/mol [10]
-
Synthetic Approaches
Two primary methods are presented for the synthesis of 2,2-dimethylpentyl carbamate.
Method 1: Iron-Catalyzed Reaction with Urea
This method presents an atom-economical and environmentally friendly approach using urea as the nitrogen and carbonyl source. Iron(II) catalysts are advantageous due to their low cost and low toxicity.[5] The reaction proceeds by the carbamoylation of the alcohol with urea.[5]
Method 2: Reaction with Sodium Cyanate and Trifluoroacetic Acid
This protocol involves the in-situ generation of isocyanic acid from sodium cyanate in the presence of a strong acid, which then reacts with the alcohol to form the carbamate. This method is often effective for a variety of alcohols.[11]
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic methods. Please note that these are representative conditions and may require optimization for the specific substrate.
| Parameter | Method 1: Iron-Catalyzed with Urea | Method 2: Sodium Cyanate & TFA |
| Starting Alcohol | This compound | This compound |
| Reagents | Urea, Iron(II) Chloride (FeCl₂) | Sodium Cyanate (NaOCN), Trifluoroacetic Acid (TFA) |
| Solvent | Toluene (B28343) or Dioxane | Tetrahydrofuran (THF) |
| Temperature | 100-120 °C | 45-60 °C |
| Reaction Time | 12-24 hours | 2-4 hours |
| Molar Ratio (Alcohol:Reagent) | 1 : 1.5 (Urea) | 1 : 1.3 (NaOCN), 1 : 1.1 (TFA) |
| Catalyst Loading | 5-10 mol% | N/A |
| Work-up | Filtration, Extraction, Chromatography | Neutralization, Filtration, Concentration, Chromatography |
Experimental Protocols
4.1. Method 1: Iron-Catalyzed Synthesis with Urea
Materials:
-
This compound
-
Urea
-
Anhydrous Iron(II) Chloride (FeCl₂)
-
Anhydrous Toluene (or Dioxane)
-
Diatomaceous Earth (e.g., Celite®)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for work-up
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), urea (1.5 eq.), and anhydrous iron(II) chloride (0.1 eq.).
-
Add anhydrous toluene (or dioxane) to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the catalyst and any insoluble by-products.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2,2-dimethylpentyl carbamate.
4.2. Method 2: Synthesis with Sodium Cyanate and Trifluoroacetic Acid
Materials:
-
This compound
-
Sodium Cyanate (NaOCN)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Tetrahydrofuran (THF)
-
Solid Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and sodium cyanate (1.3 eq.).
-
Add anhydrous THF to dissolve the starting material (approx. 0.5 M concentration).
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (1.1 eq.) dropwise.
-
After the addition is complete, warm the reaction mixture to 45-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of solid sodium bicarbonate or sodium carbonate until effervescence ceases.[11]
-
Filter the mixture to remove the salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield pure 2,2-dimethylpentyl carbamate.
Visualizations
5.1. Chemical Reaction Pathway
Caption: General reaction scheme for the synthesis of 2,2-dimethylpentyl carbamate.
5.2. Experimental Workflow
Caption: A generalized workflow for the synthesis and purification process.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. Iron-Catalyzed Reaction of Urea with Alcohols and Amines: A Safe Alternative for the Synthesis of Primary Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Buy this compound | 2370-12-9 [smolecule.com]
- 8. guidechem.com [guidechem.com]
- 9. 1-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 10. 1-Pentanol, 2,2-dimethyl-, carbamate | C8H17NO2 | CID 201035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dimethylpentan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common multi-step synthesis involving Grignard reagents and a final reduction step.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Issue: Low Yield in the First Grignard Reaction (Formation of 2-Methyl-2-pentanol)
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous diethyl ether or THF as the solvent.[1] |
| Inactive Magnesium Surface | Activate the magnesium turnings by gently crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. |
| Side Reaction: Wurtz Coupling | This reaction between the Grignard reagent and unreacted n-propyl bromide can reduce the yield. Add the n-propyl bromide slowly to the magnesium turnings to maintain a controlled reaction. |
| Side Reaction: Enolization of Acetone (B3395972) | While less common with acetone, the Grignard reagent can act as a base. Add the acetone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition. |
Issue: Low Yield in the Chlorination Step (Formation of 2-Chloro-2-methylpentane)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure an adequate excess of cold, concentrated hydrochloric acid is used. Allow for sufficient reaction time with vigorous stirring or shaking. |
| Side Reaction: Elimination | The tertiary carbocation intermediate can undergo elimination to form alkenes. Maintain a low reaction temperature to favor the SN1 substitution over elimination. |
| Loss during Workup | Carefully separate the aqueous and organic layers. Back-extract the aqueous layer with a small amount of ether to recover any dissolved product. |
Issue: Low Yield in the Second Grignard Reaction (Formation of 2,2-Dimethylpentanoic Acid)
| Potential Cause | Troubleshooting Steps |
| Failure to Form Grignard Reagent | The formation of the tertiary Grignard reagent from 2-chloro-2-methylpentane (B1597335) can be challenging due to steric hindrance. Ensure highly reactive magnesium (e.g., Rieke magnesium) or extended reaction times are used. |
| Reaction with CO2 is Inefficient | Use freshly crushed dry ice or bubble CO2 gas through the reaction mixture to ensure an excess of carbon dioxide. Add the Grignard reagent to a slurry of dry ice in ether to maximize the initial reaction. |
| Side Reaction: Elimination | The Grignard reagent can promote elimination of the tertiary chloride. Form the Grignard reagent at a low temperature. |
Issue: Low Yield in the Final Reduction Step (Formation of this compound)
| Potential Cause | Troubleshooting Steps |
| Decomposition of LiAlH4 | Lithium aluminum hydride reacts violently with water. Ensure the reaction is carried out under strictly anhydrous conditions.[2] |
| Incomplete Reduction | Use a sufficient excess of LiAlH4 to ensure complete reduction of the carboxylic acid. The reaction can be monitored by TLC to confirm the disappearance of the starting material. |
| Loss during Workup | The workup procedure for LiAlH4 reactions can be tricky. A common method is the sequential, careful addition of water, followed by aqueous NaOH, and then more water to precipitate the aluminum salts, which can then be filtered off. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for the multi-step synthesis of this compound?
A1: While a comprehensive overall yield is not well-documented in publicly available literature, we can estimate it based on the reported yields of individual or similar steps. The first step, the synthesis of 2-methyl-2-pentanol (B124083), can achieve a high yield of around 96.7%. The subsequent chlorination of a similar tertiary alcohol has been reported with a yield of 57.6%. The yields for the second Grignard reaction and the final reduction can vary significantly but are generally expected to be in the range of 60-80% under optimized conditions. Therefore, a realistic overall yield would likely be in the range of 20-40%.
Q2: Are there alternative, higher-yielding methods for synthesizing this compound?
A2: An alternative route is the hydroboration-oxidation of 2,2-dimethyl-1-pentene. This two-step process is known for its high regioselectivity and stereospecificity, typically providing the anti-Markovnikov alcohol with good to excellent yields. If 2,2-dimethyl-1-pentene is readily available, this method could offer a more efficient synthesis with fewer steps and potentially a higher overall yield compared to the multi-step Grignard route.
Q3: How can I confirm the identity and purity of the final product, this compound?
A3: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule.
-
Infrared (IR) Spectroscopy: The presence of a broad peak around 3300 cm-1 is characteristic of the O-H stretch of an alcohol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the sample, while MS will provide the molecular weight and fragmentation pattern of the compound.
Q4: My Grignard reaction is difficult to initiate. What can I do?
A4: Difficulty in initiating a Grignard reaction is a common issue. Here are a few things to try:
-
Activate the Magnesium: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.
-
Add an Initiator: A small crystal of iodine can be added. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction with the alkyl halide.
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can help to start the reaction.
Data Presentation
Table 1: Estimated Yields for the Multi-step Synthesis of this compound
| Step | Reaction | Starting Material | Product | Reported/Estimated Yield (%) | Reference |
| 1 | Grignard Reaction | n-Propyl bromide + Acetone | 2-Methyl-2-pentanol | 96.7 | Faming Zhuanli Shenqing, CN 103058823 A 20130424 |
| 2 | Chlorination | 2-Methyl-2-pentanol | 2-Chloro-2-methylpentane | ~57.6 (for a similar alcohol) | Based on synthesis of 2-chloro-2-methylbutane |
| 3 | Grignard & Carboxylation | 2-Chloro-2-methylpentane | 2,2-Dimethylpentanoic acid | 60-80 (Estimated) | General expectation for Grignard carboxylation |
| 4 | Reduction | 2,2-Dimethylpentanoic acid | This compound | 70-90 (Estimated) | General expectation for LiAlH4 reduction of carboxylic acids |
| Overall | n-Propyl bromide | This compound | ~20-40 (Estimated) |
Experimental Protocols
Protocol 1: Multi-step Synthesis of this compound
Step 1: Synthesis of 2-Methyl-2-pentanol
Caption: Workflow for the synthesis of 2-Methyl-2-pentanol.
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of n-propyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously. If not, add a small crystal of iodine. Maintain a gentle reflux until most of the magnesium is consumed.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Slowly pour the reaction mixture into a beaker containing ice and dilute sulfuric acid. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude 2-methyl-2-pentanol. Purify by distillation.
Step 2: Synthesis of 2-Chloro-2-methylpentane
-
Reaction Setup: Place 2-methyl-2-pentanol in a separatory funnel and cool it in an ice bath.
-
Chlorination: Add cold, concentrated hydrochloric acid to the separatory funnel. Shake the mixture vigorously for 10-15 minutes, periodically venting the funnel.
-
Workup: Allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with cold water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Decant the dried liquid and purify by distillation to obtain 2-chloro-2-methylpentane.
Step 3: Synthesis of 2,2-Dimethylpentanoic Acid
-
Grignard Reagent Formation: In a dry three-necked flask under a nitrogen atmosphere, react 2-chloro-2-methylpentane with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent. This reaction may require gentle heating to initiate and a longer reaction time due to the sterically hindered nature of the alkyl halide.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. While stirring vigorously, add crushed dry ice in small portions. Alternatively, pour the Grignard solution slowly onto a large excess of a well-stirred slurry of dry ice in anhydrous ether.
-
Workup: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt. Separate the ether layer, and extract the aqueous layer with ether. Combine the organic layers and extract the carboxylic acid into an aqueous sodium hydroxide (B78521) solution. Acidify the aqueous layer with HCl to precipitate the 2,2-dimethylpentanoic acid.
-
Purification: Collect the solid acid by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.
Step 4: Synthesis of this compound
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether.
-
Reduction: Cool the LiAlH4 suspension in an ice bath. Add a solution of 2,2-dimethylpentanoic acid in anhydrous ether dropwise from a dropping funnel at a rate that maintains a gentle reflux.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for a few hours. Cool the flask in an ice bath and cautiously add water dropwise to quench the excess LiAlH4. Then, add 15% aqueous sodium hydroxide solution, followed by water, until a granular precipitate of aluminum salts is formed.
-
Isolation and Purification: Filter the mixture and wash the precipitate with diethyl ether. Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and remove the ether by distillation. Purify the resulting this compound by vacuum distillation.
Protocol 2: Hydroboration-Oxidation of 2,2-Dimethyl-1-pentene
Caption: Alternative synthesis of this compound via hydroboration-oxidation.
-
Hydroboration: To a solution of 2,2-dimethyl-1-pentene in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, add a solution of borane-THF complex (BH3·THF) dropwise. Allow the reaction mixture to stir at room temperature for a few hours to ensure the complete formation of the trialkylborane.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, keeping the temperature below 40 °C.
-
Workup: After the addition is complete, stir the mixture at room temperature for an hour. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.
References
Technical Support Center: Oxidation of Sterically Hindered Primary Alcohols
Welcome to the technical support center for the oxidation of sterically hindered primary alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide practical guidance for successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the oxidation of sterically hindered primary alcohols to their corresponding aldehydes.
Q1: Why is my oxidation reaction slow or showing low conversion?
A: Steric hindrance around the primary alcohol is the most common reason for reduced reaction rates. The bulky groups impede the approach of the oxidizing agent to the reaction center.
-
Troubleshooting Steps:
-
Choice of Reagent: Consider switching to an oxidant known to be effective for hindered alcohols. Reagents like Dess-Martin Periodinane (DMP) and o-Iodoxybenzoic acid (IBX) are often successful where other methods fail.[1][2] The Swern oxidation is another powerful method for this transformation.[3][4]
-
Increase Reagent Equivalents: An increased reaction rate can sometimes be observed with an excess of the oxidant (e.g., 1.2 to 1.5 equivalents or more).[5]
-
Elevate Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. For instance, IBX oxidations are often performed at elevated temperatures (e.g., 80 °C) in solvents like ethyl acetate (B1210297) or acetonitrile (B52724) to achieve a sufficient reaction rate.[6][7]
-
Solvent Choice: The solvent can play a critical role. While many oxidations are run in dichloromethane (B109758) (DCM), solvents like DMSO or acetonitrile might be necessary for certain reagents like IBX to ensure at least partial solubility and reactivity.[2][5]
-
Q2: How can I prevent over-oxidation to the carboxylic acid?
A: Over-oxidation is a frequent problem, especially with strong, water-containing oxidizing systems.[8][9] The initially formed aldehyde can become hydrated to a gem-diol, which is then further oxidized.[9]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Employing reagents and solvents that are rigorously free of water is critical. This is why methods like Swern, DMP, and PCC oxidations are performed in anhydrous solvents like dichloromethane.[9][10]
-
Select a Mild Oxidant: Choose an oxidant that is known to stop at the aldehyde stage. "Weak" oxidants like PCC, DMP, and those used in the Swern oxidation are designed for this purpose.[11][12] Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (chromic acid) will almost always lead to the carboxylic acid.[11][12]
-
Control Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the aldehyde from being exposed to the oxidant for an extended period. Running reactions at low temperatures, such as the -78 °C required for the Swern oxidation, helps control reactivity and minimize side reactions.[13][14]
-
TEMPO-based Systems: In TEMPO-catalyzed oxidations, over-oxidation can sometimes be an issue, particularly under biphasic conditions with bleach (NaOCl).[15][16] To avoid this, one can limit the conversion or use modified protocols that favor aldehyde formation.[16]
-
Q3: My starting material contains sensitive functional groups. Which oxidant should I use?
A: Chemoselectivity is a major challenge. The ideal oxidant should target the primary alcohol without affecting other sensitive moieties.
-
Recommended Reagents:
-
Dess-Martin Periodinane (DMP): DMP is renowned for its mildness and high functional group tolerance.[1][17] It is compatible with acid- and base-sensitive groups, vinyls, and amino groups.[1][17]
-
Swern Oxidation: This method is conducted under mildly basic conditions (after the initial activation step) and at very low temperatures, which preserves most functional groups.[4][14]
-
IBX: o-Iodoxybenzoic acid is also highly chemoselective and can be used in the presence of thiothers, carboxylic acids, and even some secondary amines without issue.[2]
-
TEMPO/Copper Systems: Catalytic systems using TEMPO with a copper(I) source and air as the oxidant are highly chemoselective for primary alcohols, even in the presence of unprotected secondary alcohols.[18][19]
-
Q4: I'm having difficulty with the work-up and purification. What are the best practices?
A: The work-up procedure is highly dependent on the oxidant used. Byproducts from the oxidant can complicate purification.
-
Method-Specific Work-up:
-
Swern Oxidation: The main challenge is removing the foul-smelling dimethyl sulfide (B99878) byproduct and triethylammonium (B8662869) salts. The work-up typically involves quenching with water or a dilute acid (e.g., 1M HCl), followed by extraction.[3][13]
-
DMP and IBX Oxidations: The byproduct, 2-iodobenzoic acid or its reduced form, can often be removed by filtration if it is insoluble.[5][6] Alternatively, an aqueous wash with a basic solution like sodium bicarbonate (NaHCO₃) containing a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) will quench excess reagent and dissolve the iodine-containing byproducts, facilitating their removal.[1][20]
-
TEMPO-based Oxidations: A common work-up involves quenching with a solution of sodium thiosulfate to destroy any remaining oxidant (e.g., NaOCl), followed by standard extraction.[16]
-
Comparative Data of Common Oxidation Methods
The following table summarizes typical conditions and outcomes for the oxidation of sterically hindered primary alcohols using various common reagents.
| Oxidation Method | Reagent(s) | Typical Solvent | Temperature | Reaction Time | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 °C to RT | 0.5 - 2 h | Excellent for hindered substrates; mild conditions.[4][14] | Requires low temp; produces malodorous DMS; generates CO/CO₂ gas.[4][14] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | CH₂Cl₂ | Room Temp. | 0.5 - 4 h | Mild; high functional group tolerance; simple procedure.[1][21] | Reagent is expensive and potentially explosive.[1][20] |
| IBX Oxidation | o-Iodoxybenzoic acid | EtOAc, MeCN, DMSO | 50 - 80 °C | 2 - 16 h | High chemoselectivity; byproduct is often insoluble.[2][6] | IBX has poor solubility in most solvents except DMSO.[2][5] |
| TEMPO (Anelli) | TEMPO (cat.), NaOCl, KBr | CH₂Cl₂/H₂O | 0 °C | 0.5 - 3 h | Catalytic; uses inexpensive bleach as the terminal oxidant.[15] | Risk of over-oxidation; may not be suitable for very hindered alcohols.[15][22] |
| TEMPO/Copper | TEMPO (cat.), Cu(I) salt | CH₃CN | RT to 70 °C | 2 - 24 h | Uses air as the oxidant; highly chemoselective for 1° alcohols.[18][19] | Can be slow for very hindered aliphatic alcohols.[19] |
Visualized Workflows and Pathways
The following diagrams illustrate key decision-making processes and reaction workflows.
Caption: Troubleshooting logic for common oxidation issues.
Caption: Simplified pathway for the Swern oxidation.
Detailed Experimental Protocols
Protocol 1: Swern Oxidation [3][13][23]
-
Materials: Anhydrous dichloromethane (CH₂Cl₂), dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamine (Et₃N), sterically hindered primary alcohol.
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equiv.) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equiv.) in CH₂Cl₂ dropwise.
-
Stir the mixture for 15 minutes at -78 °C. Caution: Gas evolution (CO, CO₂) occurs.[4][13]
-
Add a solution of the primary alcohol (1.0 equiv.) in CH₂Cl₂ dropwise over 10 minutes, ensuring the temperature remains below -70 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv.) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [1][20][21]
-
Materials: Dess-Martin Periodinane (DMP), anhydrous dichloromethane (CH₂Cl₂), sterically hindered primary alcohol.
-
Procedure:
-
To a solution of the primary alcohol (1.0 equiv.) in anhydrous CH₂Cl₂, add DMP (1.2-1.5 equiv.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Dilute the reaction mixture with diethyl ether. Wash sequentially with a saturated aqueous NaHCO₃ solution containing 10% Na₂S₂O₃, then with water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Protocol 3: IBX Oxidation [5][6]
-
Materials: o-Iodoxybenzoic acid (IBX), ethyl acetate (EtOAc) or acetonitrile (MeCN), sterically hindered primary alcohol.
-
Procedure:
-
To a suspension of IBX (1.5 equiv.) in EtOAc, add the primary alcohol (1.0 equiv.).
-
Heat the suspension to reflux (approx. 80 °C) with vigorous stirring. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: The insoluble IBX byproducts (iodosobenzoic acid) can be removed by simple filtration.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which is often pure enough for subsequent steps.
-
References
- 1. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. audreyli.com [audreyli.com]
- 6. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Mechanism for oxidation of primary alcohols to carboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry [saskoer.ca]
- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Dess-Martin Oxidation [organic-chemistry.org]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Purification of 2,2-Dimethylpentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2-Dimethylpentan-1-ol from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from its isomers?
A1: The main challenge lies in the similar physicochemical properties of the isomers, such as close boiling points and polarities. This makes separation by common laboratory techniques like fractional distillation and chromatography difficult, often requiring careful optimization of methods to achieve high purity.
Q2: Which purification techniques are most suitable for separating isomers of this compound?
A2: The most effective techniques for separating isomers of this compound are fractional distillation, preparative high-performance liquid chromatography (HPLC), and crystallization. The choice of method depends on the specific isomers present, the required purity, and the scale of the purification.
Q3: How do the boiling points of this compound and its isomers affect purification by fractional distillation?
A3: Fractional distillation separates compounds based on differences in their boiling points. The closer the boiling points of the isomers, the more challenging the separation becomes, requiring a distillation column with a higher number of theoretical plates and careful control over the distillation rate. As a general trend for alcohols, increased branching tends to lower the boiling point.[1]
Q4: Can crystallization be used to purify this compound?
A4: Crystallization can be a viable purification method if a solvent system can be found in which the solubility of this compound and its isomeric impurities differ significantly at a given temperature. However, the branched nature of this compound may reduce its tendency to crystallize compared to linear alcohols.
Troubleshooting Guides
Fractional Distillation Issues
Problem: Poor separation of isomers.
-
Cause: Insufficient column efficiency.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.[2]
-
Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation.[2][3]
-
Cause: Unstable temperature.
-
Solution: Ensure the thermometer bulb is correctly positioned to accurately measure the temperature of the vapor entering the condenser. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.[2][3]
Preparative HPLC Issues
Problem: Co-elution or poor resolution of isomeric peaks.
-
Cause: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase. For normal-phase chromatography, adjust the polarity of the eluent. If peaks elute too quickly, reduce the polarity. If they elute too slowly, increase the polarity. For reverse-phase HPLC, adjust the ratio of the organic modifier to the aqueous phase.[4]
-
Cause: Unsuitable stationary phase.
-
Solution: Select a column with a different selectivity. For isomers, a stationary phase that can exploit subtle differences in shape and polarity, such as a cyano or phenyl-bonded phase, may provide better separation than a standard C18 column.
Problem: Peak tailing.
-
Cause: Secondary interactions with the stationary phase.
-
Solution: For silica-based columns, residual silanol (B1196071) groups can cause tailing of polar compounds like alcohols. Adding a small amount of a polar modifier (e.g., a small percentage of alcohol in a non-polar mobile phase for normal-phase HPLC) can help to mitigate these interactions.
Crystallization Issues
Problem: The compound will not crystallize.
-
Cause: The compound may be too soluble in the chosen solvent, or it may have a natural tendency to form an oil.
-
Solution: Try a different solvent or a mixed solvent system. If the compound oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
-
Cause: The solution is not sufficiently supersaturated.
-
Solution: Slowly evaporate the solvent to increase the concentration of the compound. Alternatively, if the compound's solubility is temperature-dependent, cool the solution slowly to induce crystallization.
Data Presentation
Physical Properties of this compound and Its Isomers
| Compound | CAS Number | Boiling Point (°C) |
| This compound | 2370-12-9 | 146.6 |
| 2,3-Dimethylpentan-1-ol | 10143-23-4 | 155-156 |
| 2,4-Dimethylpentan-1-ol | 6305-71-1 | 159-161[5][6] |
| 3,3-Dimethylpentan-1-ol | 19264-94-9 | 167[7][8] |
| 4,4-Dimethylpentan-1-ol | 3121-79-7 | 160 |
Note: Boiling points are at 760 mmHg and may vary slightly between different sources.
Experimental Protocols
Fractional Distillation
Objective: To separate this compound from its higher-boiling isomeric impurities.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
Procedure:
-
Add the mixture of this compound and its isomers to the round-bottom flask along with a few boiling chips.
-
Assemble the fractional distillation apparatus, ensuring all joints are securely clamped.
-
Begin heating the flask gently.
-
Observe the ring of condensate as it slowly rises up the fractionating column. A slow ascent is critical for good separation.[3]
-
When the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the lowest-boiling isomer (this compound). Record this temperature.
-
Collect the distillate at a rate of approximately 1-2 drops per second.
-
Monitor the temperature closely. A sharp rise in temperature indicates that the lower-boiling isomer has been distilled and the next isomer is beginning to distill.
-
Change the receiving flask to collect different fractions based on the temperature ranges corresponding to the boiling points of the isomers.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To isolate pure this compound from a mixture of its isomers.
Apparatus:
-
Preparative HPLC system with a fraction collector
-
Normal-phase column (e.g., silica (B1680970) or cyano-bonded)
-
Mobile phase solvents (e.g., hexane (B92381) and ethyl acetate)
-
Sample injector
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the isomeric mixture in the mobile phase.
-
Using an analytical scale HPLC with a normal-phase column, inject the sample and run a gradient elution from a non-polar solvent (e.g., 100% hexane) to a more polar mixture (e.g., 90:10 hexane:ethyl acetate) to determine the approximate retention times of the isomers.
-
Optimize the mobile phase composition to achieve baseline separation of the isomers. An isocratic elution with a constant mobile phase composition will likely be required for the preparative separation.
-
-
Scale-up to Preparative HPLC:
-
Prepare a concentrated solution of the isomeric mixture in the optimized mobile phase.
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the separation using the optimized isocratic mobile phase.
-
Collect the fractions corresponding to the peak of this compound using the fraction collector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Crystallization
Objective: To purify this compound by selective crystallization.
Apparatus:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Crystallization dish
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the impure this compound.
-
Add a potential solvent dropwise at room temperature until the solid dissolves. A good crystallization solvent will dissolve the compound when hot but not when cold.
-
If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even when heated, it is not suitable.
-
Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to clarify and then allow to cool slowly.
-
-
Crystallization:
-
Dissolve the impure this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, cool the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for fractional distillation.
Caption: Experimental workflow for preparative HPLC.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 5. 2,4-dimethyl-1-pentanol [stenutz.eu]
- 6. 2,4-dimethylpentan-1-ol | 6305-71-1 [chemnet.com]
- 7. lookchem.com [lookchem.com]
- 8. 3,3-Dimethylpentan-1-ol | C7H16O | CID 4220190 - PubChem [pubchem.ncbi.nlm.nih.gov]
managing side reactions in the synthesis of neoheptanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of neoheptanol. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visualizations to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the hydroformylation of diisobutylene to produce the neoheptanal precursor?
A1: The hydroformylation of diisobutylene is the critical first step in neoheptanol synthesis, and several side reactions can occur, impacting the yield and purity of the desired neoheptanal intermediate. The most common side reactions include:
-
Isomerization of Diisobutylene: The starting material, diisobutylene, is a mixture of isomers (primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene). Under reaction conditions, these isomers can interconvert, leading to the formation of different aldehyde isomers upon hydroformylation.
-
Hydrogenation of Alkene: The diisobutylene can be hydrogenated to form 2,2,4-trimethylpentane (B7799088) (isooctane), an inert byproduct that reduces the overall yield of the desired aldehyde.
-
Aldol (B89426) Condensation: The product aldehyde, neoheptanal, can undergo self-condensation or cross-condensation reactions, particularly at higher temperatures, leading to the formation of higher molecular weight byproducts.
-
Formation of Branched Aldehyde Isomers: Besides the desired linear aldehyde (neoheptanal), branched isomers can also be formed, which can be difficult to separate in downstream processing.
Q2: How do reaction parameters influence the formation of byproducts in the hydroformylation of diisobutylene?
A2: The formation of byproducts is highly sensitive to the reaction conditions. Careful control of these parameters is crucial for maximizing the yield of neoheptanol and minimizing impurities.
| Parameter | Effect on Side Reactions | Recommended Range |
| Temperature | Higher temperatures can increase the rate of isomerization and aldol condensation, leading to a higher proportion of undesirable byproducts. | 100-150°C |
| Pressure (Syngas) | Higher pressures generally favor the hydroformylation reaction over isomerization and can suppress catalyst decomposition. However, excessively high pressures may increase hydrogenation. | 50-200 bar |
| H₂:CO Ratio | A higher H₂:CO ratio can increase the rate of hydrogenation of the alkene. A lower ratio may lead to catalyst deactivation. | 1:1 to 2:1 |
| Catalyst Concentration | Higher catalyst concentrations can increase the reaction rate but may also promote side reactions if not properly controlled. | 0.01-0.1 mol% |
| Solvent | The choice of solvent can influence catalyst solubility, stability, and product selectivity. | Toluene (B28343), Xylene, or other non-polar aromatic solvents |
Q3: What are the common causes of catalyst deactivation in diisobutylene hydroformylation, and how can they be addressed?
A3: Catalyst deactivation is a significant issue in industrial processes. The primary mechanisms for deactivation of rhodium-based catalysts commonly used in this synthesis include:
-
Ligand Degradation: Phosphine (B1218219) ligands are susceptible to oxidation and P-C bond cleavage, leading to loss of catalyst activity and selectivity.
-
Metal Leaching: The active metal can leach from the support (in heterogeneous catalysis) or precipitate from the reaction mixture (in homogeneous catalysis).
-
Poisoning: Impurities in the feedstock, such as sulfur compounds or peroxides, can irreversibly bind to the catalyst's active sites.
To mitigate catalyst deactivation, it is essential to use high-purity reagents and solvents. Regular monitoring of catalyst activity and selectivity can help in the early detection of deactivation. Regeneration of the catalyst may be possible through various techniques, including washing with specific solvents or treatment with a reducing agent, depending on the nature of the deactivation.
Troubleshooting Guides
Problem 1: Low Yield of Neoheptanol
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Hydroformylation | * Verify the activity of the hydroformylation catalyst. * Ensure the reaction temperature and pressure are within the optimal range. * Check for leaks in the reactor system that could lead to a loss of syngas pressure. |
| Significant Alkene Hydrogenation | * Decrease the H₂:CO ratio in the syngas feed. * Lower the reaction temperature. * Consider using a catalyst with higher selectivity for hydroformylation over hydrogenation. |
| Aldol Condensation of Neoheptanal | * Reduce the hydroformylation reaction temperature. * Minimize the residence time of the aldehyde in the reactor. * Ensure prompt hydrogenation of the aldehyde to the alcohol. |
| Losses During Workup and Purification | * Optimize the distillation conditions to minimize product loss. * Check for the formation of azeotropes that may complicate separation. |
Problem 2: High Levels of Impurities in the Final Product
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Formation of Aldehyde Isomers | * Optimize the hydroformylation catalyst and reaction conditions to favor the formation of the desired linear aldehyde. * Employ high-efficiency fractional distillation for the separation of isomers. |
| Incomplete Hydrogenation | * Ensure the hydrogenation catalyst is active. * Increase the hydrogen pressure and/or reaction temperature for the hydrogenation step. * Verify the purity of the neoheptanal feed to the hydrogenation reactor. |
| Presence of Aldol Condensation Products | * As mentioned previously, optimize hydroformylation conditions to minimize their formation. * These high-boiling impurities can typically be removed by distillation. |
| Contamination from Solvents or Reagents | * Use high-purity solvents and reagents. * Thoroughly clean and dry all reaction vessels. |
Experimental Protocols
Protocol 1: Hydroformylation of Diisobutylene
Materials:
-
Diisobutylene (mixture of isomers)
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand like PPh₃)
-
Toluene (anhydrous)
-
Syngas (H₂:CO = 1:1)
Procedure:
-
In a high-pressure autoclave reactor, charge the rhodium catalyst and the phosphine ligand under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene to dissolve the catalyst complex.
-
Introduce the diisobutylene feedstock into the reactor.
-
Seal the reactor and purge several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 100 bar).
-
Heat the reactor to the desired temperature (e.g., 120°C) with stirring.
-
Maintain the reaction at a constant pressure by feeding syngas as it is consumed.
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).
-
Once the reaction is complete (typically after 4-6 hours), cool the reactor to room temperature and carefully vent the excess pressure.
-
The resulting reaction mixture containing neoheptanal can be directly used for the subsequent hydrogenation step or purified by distillation.
Protocol 2: Hydrogenation of Neoheptanal to Neoheptanol
Materials:
-
Crude neoheptanal from the hydroformylation step
-
Hydrogenation catalyst (e.g., Raney Nickel or a supported palladium catalyst)
-
Ethanol or another suitable solvent
-
Hydrogen gas
Procedure:
-
Charge the crude neoheptanal and the hydrogenation catalyst to a high-pressure hydrogenation reactor.
-
Add a solvent if necessary to facilitate stirring and heat transfer.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude neoheptanol can be purified by fractional distillation under reduced pressure.
Visualizations
Caption: Workflow for the synthesis of neoheptanol from diisobutylene.
Caption: Troubleshooting logic for low neoheptanol yield.
Technical Support Center: Overcoming Solubility Challenges of 2,2-Dimethylpentan-1-ol in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2,2-Dimethylpentan-1-ol in aqueous environments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to addressing its solubility challenges. The branched hydrocarbon chain significantly contributes to its hydrophobic nature, resulting in limited solubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [2][3] |
| Molecular Weight | 116.20 g/mol | [2][3][4] |
| Appearance | Colorless liquid | |
| Odor | Mild alcoholic | [1] |
| Boiling Point | 146.6 °C at 760 mmHg | [2] |
| Melting Point | -30.45 °C (estimate) | [2] |
| Density | 0.82 g/cm³ | [2] |
| Water Solubility | Approximately 0.03 M | [3] |
| LogP (XLogP3) | ~2.2 |
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting tips for researchers encountering solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound has a seven-carbon branched hydrocarbon chain which is hydrophobic ("water-fearing").[1] While the hydroxyl (-OH) group is polar and can form hydrogen bonds with water, the large nonpolar part of the molecule dominates, leading to its low water solubility.[1]
Q2: What is the expected solubility of this compound in water?
A2: The reported aqueous solubility is approximately 0.03 M.[3] However, this value can be affected by temperature and the purity of the compound.
Q3: Will adjusting the pH of my aqueous medium improve the solubility of this compound?
A3: For primary alcohols like this compound, pH adjustment is generally not an effective method for increasing solubility. Alcohols are neutral compounds and do not ionize significantly in response to changes in pH, unlike acidic or basic molecules.
Q4: How does temperature affect the solubility of this compound?
A4: For most solids and liquids, solubility in water increases with temperature. Therefore, gentle heating of the aqueous medium may slightly improve the solubility of this compound. However, this effect is often modest for hydrophobic compounds.
Troubleshooting Common Issues
Issue 1: The compound forms an oily layer or a cloudy suspension in my aqueous buffer.
-
Cause: The concentration of this compound exceeds its aqueous solubility limit.
-
Solution:
-
Reduce Concentration: If your experimental design allows, lower the concentration of this compound.
-
Employ Solubilization Techniques: Utilize one of the methods described below, such as cosolvents, cyclodextrins, or surfactants, to increase the solubility.
-
Issue 2: The compound initially dissolves but precipitates out over time.
-
Cause: The solution is supersaturated and thermodynamically unstable. This can happen if the compound was dissolved at a higher temperature and then cooled, or if a volatile cosolvent has evaporated.
-
Solution:
-
Maintain Temperature: If temperature was used to aid dissolution, ensure the solution is maintained at that temperature.
-
Use a Less Volatile Cosolvent: If using a cosolvent, consider one with a lower vapor pressure.
-
Increase Solubilizer Concentration: The concentration of the solubilizing agent (cosolvent, cyclodextrin (B1172386), or surfactant) may be insufficient. A higher concentration might be needed to maintain a stable solution.
-
Strategies for Solubility Enhancement
Several techniques can be employed to overcome the solubility challenges of this compound in aqueous media.
Cosolvency
The addition of a water-miscible organic solvent, or cosolvent, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Recommended Cosolvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
General Workflow for Using Cosolvents:
Caption: Workflow for employing the cosolvency method.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more water-soluble.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
β-cyclodextrin (β-CD) (Note: has lower aqueous solubility itself)
Logical Diagram for Cyclodextrin Complexation:
Caption: Guest-host inclusion complex formation with cyclodextrins.
Micellar Solubilization using Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water. These micelles have a hydrophobic core that can solubilize nonpolar compounds like this compound.
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Sodium Dodecyl Sulfate (SDS) - Note: Anionic surfactant, consider potential for protein denaturation.
-
Cremophor® EL
Workflow for Surfactant Solubilization:
Caption: General procedure for micellar solubilization.
Experimental Protocols
The following are detailed methodologies for key experiments to determine and enhance the solubility of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in an aqueous medium.
Materials:
-
This compound
-
Aqueous medium of choice (e.g., deionized water, phosphate-buffered saline)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the aqueous medium. An excess is necessary to ensure saturation.
-
Tightly cap the vials to prevent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
After incubation, allow the vials to stand undisturbed for a short period to let the excess undissolved compound settle.
-
Carefully collect an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed to pellet any remaining undissolved micro-droplets.
-
Accurately dilute a known volume of the clear supernatant with a suitable organic solvent (e.g., methanol, ethanol).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculate the original concentration in the aqueous medium, which represents the solubility.
Protocol 2: Phase Solubility Study with Cyclodextrins
This study is essential for determining the stoichiometry of the inclusion complex and the stability constant, which helps in selecting the most effective cyclodextrin and its optimal concentration.
Materials:
-
This compound
-
Selected cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer
-
Glass vials with screw caps
-
Shaking incubator
-
Analytical method for quantification
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20 % w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 2-9 from Protocol 1 for each concentration.
-
Plot the total concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.
-
Analyze the diagram: A linear relationship (A_L type) suggests the formation of a 1:1 complex. The slope of this line can be used to calculate the stability constant (Kc).
Protocol 3: Preparation of a Stock Solution using Cosolvency
This protocol details the preparation of a concentrated stock solution of this compound that can be diluted into aqueous media for experiments.
Materials:
-
This compound
-
Selected cosolvent (e.g., Ethanol)
-
Glass vial or flask
Procedure:
-
Weigh a precise amount of this compound.
-
Add a small volume of the pure cosolvent and mix until the compound is fully dissolved.
-
Adjust the final volume with the cosolvent to achieve the desired stock concentration.
-
Store the stock solution in a tightly sealed container to prevent solvent evaporation.
-
When preparing working solutions, add the stock solution dropwise to the aqueous buffer while vortexing to avoid localized high concentrations that can cause precipitation.
Disclaimer: The information provided is for guidance purposes only. Researchers should always adhere to appropriate laboratory safety protocols and conduct their own validation experiments.
References
optimizing reaction conditions for the esterification of 2,2-Dimethylpentan-1-ol
Technical Support Center: Optimizing Esterification of 2,2-Dimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the esterification of this compound?
The primary challenge in the esterification of this compound is steric hindrance. The bulky 2,2-dimethylpropyl group (a neopentyl-type structure) hinders the approach of the carboxylic acid to the hydroxyl group, slowing down the reaction rate and often leading to lower yields compared to less hindered primary alcohols.[1]
Q2: Which esterification methods are most suitable for sterically hindered alcohols like this compound?
Due to steric hindrance, traditional Fischer-Speier esterification using only a mineral acid catalyst can be inefficient.[1] More effective methods for sterically hindered alcohols include:
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid, facilitating the reaction under milder conditions.[2][3][4]
-
Esterification using Acid Anhydrides with a Catalyst: The use of an acid anhydride (B1165640) in the presence of a catalyst like DMAP can lead to high yields even for hindered alcohols.[5]
-
Fischer Esterification with Forcing Conditions: While less ideal, Fischer esterification can be driven to completion by using a large excess of the carboxylic acid or by efficiently removing water as it is formed, for example, with a Dean-Stark apparatus.[6][7][8]
Q3: What are the common causes of low yields in the esterification of this compound?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time or temperature.
-
Steric Hindrance: As mentioned, the bulky nature of this compound is a major factor.[1]
-
Presence of Water: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the starting materials.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratios of reactants and catalysts can significantly impact the yield.[1]
-
Side Reactions: Decomposition of reagents or the formation of byproducts can reduce the overall yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction equilibrium not favoring products. | - Use a large excess of one reactant (typically the less expensive one).- Remove water using a Dean-Stark apparatus or molecular sieves.[6] |
| Inactive or insufficient catalyst. | - Use a fresh batch of catalyst.- Increase the catalyst loading.- Ensure the chosen catalyst is appropriate for sterically hindered substrates (e.g., DMAP with DCC). | |
| Reaction temperature is too low. | - Increase the reaction temperature to improve the reaction rate, but monitor for potential side reactions. | |
| Significant steric hindrance. | - Switch to a more effective method for hindered alcohols, such as Steglich esterification.[3][4] | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase the reaction time.- Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the point of completion. |
| Formation of Byproducts | Side reactions due to harsh conditions. | - Consider using milder reaction conditions. For example, Steglich esterification is performed at room temperature.[4]- If using Fischer esterification, ensure the temperature is not excessively high. |
| Reaction with the coupling agent (in Steglich esterification). | - A common side reaction is the formation of N-acylurea from the O-acylisourea intermediate. Using DMAP helps to minimize this side reaction.[3] | |
| Difficulty in Product Isolation | Emulsion formation during workup. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Contamination with dicyclohexylurea (DCU) in Steglich esterification. | - DCU is a solid byproduct. Most of it can be removed by filtration. Residual DCU can often be removed by column chromatography. |
Data Presentation
The following tables summarize quantitative data for the esterification of sterically hindered primary alcohols, providing a comparison of different reaction conditions.
Table 1: Comparison of Esterification Methods for Neopentyl Alcohol
| Carboxylic Acid | Method | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cyclohexanecarboxylic Acid | Fischer-type | Diphenylammonium triflate (DPAT) | Toluene | 80 | 20-24 | 50 |
| Cyclohexanecarboxylic Acid | Fischer-type | Diphenylammonium triflate (DPAT) | Perfluorohexane | 80 | 20-24 | 85 |
| Acetic Acid | Steglich | DCC/DMAP | Dichloromethane | Room Temp | 12-24 | >90 (typical) |
| Benzoic Acid | Fischer | H₂SO₄ | Excess Alcohol | Reflux | 45 min | ~60-70 (typical for hindered alcohols) |
Data for neopentyl alcohol, a close structural analog of this compound, is presented due to the limited availability of specific data for the target molecule.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid
This protocol is a general procedure adapted for a sterically hindered primary alcohol.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and a significant excess of glacial acetic acid (e.g., 3-5 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude ester can be purified by distillation.
Protocol 2: Steglich Esterification of this compound with a Carboxylic Acid
This method is generally more effective for sterically hindered alcohols.[5]
Materials:
-
This compound
-
Carboxylic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
The filtrate can be washed with dilute HCl (to remove excess DMAP), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography.
Visualizations
Experimental Workflow: Fischer Esterification
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: Analytical Method Development for 2,2-Dimethylpentan-1-ol Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 2,2-Dimethylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: Gas Chromatography (GC) is the primary recommended technique for quantifying this compound due to its volatility.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly advantageous as it offers high sensitivity and selectivity. For matrices where GC is not suitable, High-Performance Liquid Chromatography (HPLC) with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be an alternative.
Q2: Does this compound require a specific type of detector for HPLC analysis?
A2: Yes. Since this compound lacks a significant UV chromophore, standard HPLC-UV detection is not suitable without a derivatization step. Therefore, universal mass-based detectors like CAD or ELSD are recommended for HPLC analysis.
Q3: What type of GC column is best suited for analyzing this compound?
A3: Due to the moderately polar nature of the hydroxyl group in this compound, a mid-polar to polar stationary phase is recommended. A wax-based column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax 20M or StabilWax), is a good starting point as these are well-suited for analyzing polar analytes like alcohols.[2][3]
Q4: Is derivatization necessary for the GC analysis of this compound?
A4: While not strictly necessary, derivatization is highly recommended to improve chromatographic performance. Converting the polar alcohol group into a less polar and more volatile silyl (B83357) ether (e.g., using BSTFA with 1% TMCS) can significantly improve peak shape, reduce tailing, and enhance thermal stability.
Q5: What are the key physicochemical properties of this compound relevant to analytical method development?
A5: Understanding the compound's properties is crucial for method development. Key properties include its molecular weight of 116.20 g/mol and its predicted boiling point in the range of 180-220 °C, which indicate it is sufficiently volatile for GC analysis. Its moderate polarity influences the choice of GC and HPLC columns.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC analysis of this compound.
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for alcohols is a common issue and can be caused by several factors:
-
Column Activity: The hydroxyl group of the alcohol can interact with active sites (e.g., exposed silanols) on the column or in the injector liner. This is a common cause of tailing for polar compounds like alcohols.[4]
-
Solution: Use a deactivated injector liner and a high-quality, bonded and cross-linked column. Consider derivatizing the alcohol to reduce its polarity.[5]
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[4]
-
Incorrect Column Installation: If the column is installed too low in the inlet, it can lead to poor sample focusing and peak tailing.[8]
Q2: My chromatogram shows ghost peaks in runs following a high-concentration sample. What is the cause?
A2: Ghost peaks are typically caused by carryover from a previous injection or contamination within the system.
-
Injector Contamination: The injector port, particularly the liner and septum, can be a source of contamination.[5]
-
Syringe Carryover: The autosampler or manual syringe may not be adequately cleaned between injections.
-
Solution: Increase the number of solvent washes for the syringe between runs. Ensure the wash solvent is appropriate for dissolving this compound.
-
-
Column Bleed: If the baseline is consistently high and noisy, it could be due to column bleed, where the stationary phase degrades at high temperatures.
Q3: Why have the retention times for my peaks shifted?
A3: Retention time shifts can indicate a change in the chromatographic conditions.
-
Carrier Gas Flow Rate Change: A change in the carrier gas flow rate or linear velocity will directly impact retention times.[7]
-
Column Temperature Variation: Inconsistent oven temperatures will cause retention times to drift.[7]
-
Solution: Verify the oven temperature program and ensure it is stable and accurate.[6]
-
-
Column Contamination or Degradation: A contaminated or degraded column can alter the retention characteristics.[7]
Q4: I am observing poor resolution between this compound and another analyte. How can I improve it?
A4: Poor resolution can be addressed by optimizing several parameters.
-
Temperature Program: The oven temperature ramp rate can significantly affect separation.
-
Solution: Decrease the temperature ramp rate to allow more time for the analytes to interact with the stationary phase, which can improve separation.[6]
-
-
Carrier Gas Flow Rate: The flow rate affects the efficiency of the separation.
-
Solution: Optimize the carrier gas flow rate (or linear velocity) to achieve the best efficiency for your column dimensions.[6]
-
-
Column Choice: The current column may not be suitable for the separation.
-
Solution: Consider a column with a different stationary phase polarity or a longer column to increase the number of theoretical plates.[6]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [9][10] |
| Molecular Weight | 116.20 g/mol | [9] |
| CAS Number | 2370-12-9 | [3][9] |
| Predicted Boiling Point | 180-220 °C | |
| Polarity | Moderately Polar | |
| UV Chromophore | None |
Table 2: Suggested Starting Analytical Method Parameters
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-CAD/ELSD) |
| Column | Mid-to-High Polarity Wax Column (e.g., DB-WAX, StabilWax); 30 m x 0.25 mm ID, 0.25 µm film thickness | Reversed-Phase C18 Column; 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | - | A: Water; B: Acetonitrile or Methanol. Gradient elution may be required. |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) | - |
| Injector Temp. | 250 °C | - |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) | Column Oven at 30-40 °C |
| Detector | Mass Spectrometer (Scan mode for identification, SIM mode for quantification) | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Injection Vol. | 1 µL (with appropriate split ratio, e.g., 20:1) | 10 µL |
| Derivatization | Optional but recommended: Silylation with BSTFA + 1% TMCS | Optional: Derivatization with a UV-active agent for UV detection. |
| Note: These are suggested starting points. Parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) must be determined during formal method validation. |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS with Derivatization
1. Objective: To quantify this compound in a sample matrix using GC-MS after silylation.
2. Materials:
-
This compound reference standard
-
Internal standard (IS), e.g., Tert-Butanol or a suitable deuterated analog
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Anhydrous Pyridine (B92270) or Acetonitrile
-
Sample matrix (e.g., plasma, reaction mixture)
3. Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by spiking the stock solution into the blank sample matrix.
-
For each standard, unknown sample, and quality control (QC) sample, aliquot 100 µL into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each tube (except for the blank).
-
(Optional, for complex matrices) Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to clean up the sample. Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the residue or initial aliquot.
-
Vortex the tubes for 30 seconds.
-
Heat the samples at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the samples to room temperature and transfer the supernatant to autosampler vials for GC-MS analysis.
4. GC-MS Parameters: Use the suggested starting parameters from Table 2. The mass spectrometer should be operated in full scan mode to identify the characteristic ions of the derivatized analyte and internal standard. For quantification, operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
- 3. 1-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. stepbio.it [stepbio.it]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. guidechem.com [guidechem.com]
- 10. Buy this compound | 2370-12-9 [smolecule.com]
stability of 2,2-Dimethylpentan-1-ol under acidic and basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the stability and reactivity of 2,2-Dimethylpentan-1-ol under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How stable is this compound in strong acidic conditions?
A1: this compound is generally unstable in the presence of strong acids, especially when heated. It undergoes an acid-catalyzed dehydration (elimination) reaction to form a mixture of alkenes.[1][2][3] Due to the molecular structure, this process is often accompanied by skeletal rearrangements.
Q2: My dehydration of this compound yielded a complex mixture of unexpected alkenes. Why did this happen?
A2: This is an expected outcome due to carbocation rearrangement. The acid-catalyzed dehydration of this compound proceeds via an E1-like mechanism.[4][5] The initial protonation of the hydroxyl group forms a good leaving group (water), which would leave behind a highly unstable primary carbocation. To achieve a more stable state, a neighboring methyl group or hydride will shift (a 1,2-shift), creating a more stable tertiary carbocation. Elimination of a proton from this rearranged carbocation leads to a mixture of more substituted (Zaitsev) and potentially less substituted (Hofmann) alkene products.[6][7] All five theoretically possible rearranged alkene products have been identified in studies.[6]
Q3: Is this compound stable under basic conditions?
A3: Yes, this compound is stable under most basic conditions (e.g., in the presence of NaOH or NaHCO₃). Alcohols do not typically undergo base-induced elimination reactions and are often used as solvents for such transformations.[8]
Q4: I plan to use a very strong base (e.g., NaH or an organolithium reagent) with this compound. What should I be concerned about?
A4: While the carbon skeleton of this compound is stable, its hydroxyl group is acidic and will be deprotonated by a sufficiently strong base to form the corresponding sodium or lithium alkoxide. This is not a degradation of the molecule but a chemical reaction that converts the alcohol into a potent nucleophile. You must ensure your experimental design accounts for this reactivity.
Q5: I'm observing no reaction or side products when attempting to oxidize this compound. What could be the issue?
A5: this compound is a primary alcohol and can be oxidized to 2,2-dimethylpentanal (B85100) (an aldehyde) or further to 2,2-dimethylpentanoic acid (a carboxylic acid).[9] The outcome depends on the choice of oxidizing agent and reaction conditions.
-
For Aldehyde Synthesis : Use a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) and remove the aldehyde from the reaction mixture as it forms to prevent over-oxidation.[10][11]
-
For Carboxylic Acid Synthesis : Use a strong oxidizing agent, such as potassium dichromate(VI) in acidified solution, with heating.[11] If you are observing no reaction, your oxidizing agent may be too weak or the temperature too low. If you are getting side products, it could be due to the reaction conditions being too harsh, causing degradation, or interaction with the solvent.
Data Summary: Stability & Reactivity
| Condition | Reagent Example | Expected Outcome | Stability of Carbon Skeleton |
| Strong Acidic (Heated) | Conc. H₂SO₄ or H₃PO₄ | Dehydration via E1 mechanism with carbocation rearrangements, forming a mixture of alkenes.[2][6][12] | Unstable |
| Mild Acidic | Dilute aqueous acid | Generally stable at room temperature, but protonation of the hydroxyl group can occur.[13] | Stable |
| Aqueous Basic | 1M NaOH, 5% NaHCO₃ | Stable, no reaction.[8] | Stable |
| Strongly Basic (Anhydrous) | NaH, n-BuLi | Deprotonation of the -OH group to form a nucleophilic alkoxide. | Stable |
| Oxidative | K₂Cr₂O₇ / H₂SO₄ | Oxidation to a carboxylic acid.[9][11] | Unstable (Functional Group Reacts) |
| Mildly Oxidative | PCC, PDC | Oxidation to an aldehyde.[10] | Unstable (Functional Group Reacts) |
Experimental Protocols
Key Experiment: Acid-Catalyzed Dehydration of this compound
This protocol describes a typical laboratory procedure for the dehydration of an alcohol, which must be adapted for the specific properties of this compound. The key is to distill the alkene products as they form to shift the equilibrium.[14]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Heating mantle
-
Simple distillation apparatus (still head, condenser, receiving flask)
-
Thermometer
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup : Assemble the distillation apparatus. Place the round-bottom flask in a heating mantle. Ensure all glass joints are properly sealed. The receiving flask should be placed in an ice bath to minimize the evaporation of the volatile alkene products.[14]
-
Charging the Flask : To the round-bottom flask, add this compound and a few boiling chips. Slowly and carefully, while swirling, add the acid catalyst (e.g., for every 10 mL of alcohol, add ~2 mL of concentrated H₂SO₄ or ~5mL of 85% H₃PO₄).[1][14]
-
Dehydration and Distillation : Gently heat the mixture to boiling. The lower-boiling alkene products will form and distill out of the reaction mixture. Control the heating rate to maintain a steady distillation rate. The temperature at the still head should be monitored; it should remain constant and well below the boiling point of the starting alcohol.[15]
-
Work-up - Neutralization : Once the distillation is complete, transfer the collected distillate to a separatory funnel. Add an equal volume of 5% sodium bicarbonate solution to neutralize any remaining acid catalyst. Swirl gently and vent frequently as CO₂ gas will be produced.[1][14]
-
Work-up - Washing : Separate the layers and discard the lower aqueous layer. Wash the organic layer with an equal volume of saturated brine solution to remove any dissolved water-soluble impurities.
-
Drying : Transfer the organic layer to a clean, dry flask and add a small amount of anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it sit for 10-15 minutes.
-
Product Isolation : Carefully decant or filter the dried liquid product into a pre-weighed vial. The resulting liquid is a mixture of rearranged alkenes, which can be analyzed by Gas Chromatography (GC) or NMR spectroscopy.
Visualizations
Logical Workflow for Acid-Catalyzed Dehydration
References
- 1. odinity.com [odinity.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 2370-12-9 | Benchchem [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Production of 2,2-Dimethylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2,2-Dimethylpentan-1-ol. The guidance focuses on a common multi-step synthesis pathway, addressing potential issues at each stage.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: A widely reported and scalable method involves a four-step process:
-
Grignard Reaction 1: Reaction of n-propyl magnesium bromide with acetone (B3395972) to form the tertiary alcohol, 2-methyl-2-pentanol (B124083).
-
Chlorination: Conversion of 2-methyl-2-pentanol to 2-chloro-2-methylpentane (B1597335) using an agent like concentrated hydrochloric acid.
-
Grignard Reaction 2 & Carboxylation: Formation of a new Grignard reagent from 2-chloro-2-methylpentane, followed by reaction with carbon dioxide (dry ice) to yield 2,2-dimethylpentanoic acid after acidic workup.
-
Reduction: Reduction of the carboxylic acid to the final product, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety hazards are associated with the Grignard reactions and the final reduction step. Grignard reagent formation is highly exothermic and can lead to thermal runaway if not properly controlled.[1][2][3][4][5] The use of anhydrous ethers (like diethyl ether or THF) as solvents presents flammability risks. Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[6][7] A thorough risk assessment and appropriate engineering controls are essential for a safe scale-up.
Q3: Can I use a different reducing agent instead of Lithium Aluminum Hydride (LiAlH₄)?
A3: While LiAlH₄ is highly effective for reducing carboxylic acids, its hazardous nature makes alternatives attractive at scale.[6][7] Borane complexes, such as borane-tetrahydrofuran (B86392) (BTHF), are also capable of reducing carboxylic acids to primary alcohols and may offer a safer profile.[8] However, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids efficiently.[6][8][9]
Q4: How can I monitor the progress of the Grignard reactions at a larger scale?
A4: Monitoring Grignard reactions is crucial for safety and efficiency. In-situ infrared (IR) spectroscopy can be used to track the consumption of the alkyl halide and the formation of the Grignard reagent.[3] Reaction calorimetry is another powerful tool for monitoring the heat flow of the reaction, which helps in detecting the reaction initiation and preventing the accumulation of unreacted reagents.[3][5] For qualitative analysis, periodic sampling and quenching followed by GC analysis can be employed.
Troubleshooting Guides
Step 1 & 3: Grignard Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (long induction period). | 1. Inactive magnesium surface due to oxide layer.[4] 2. Presence of moisture in glassware, solvent, or reagents.[10] 3. Low reaction temperature. | 1. Activate magnesium turnings using a small crystal of iodine, 1,2-dibromoethane, or by crushing them mechanically to expose a fresh surface.[11] 2. Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents.[10][11] 3. Gentle warming may be required to initiate the reaction, but be prepared for a vigorous exotherm once it starts.[4] |
| Low yield of Grignard reagent. | 1. Reaction with atmospheric moisture or carbon dioxide. 2. Side reaction (Wurtz coupling) between the Grignard reagent and unreacted alkyl halide.[12] 3. Inefficient mixing leading to localized high concentrations of alkyl halide. | 1. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 2. Add the alkyl halide slowly and maintain a moderate reaction temperature to minimize Wurtz coupling.[12] 3. Ensure efficient stirring to promote mass transfer between the liquid phase and the solid magnesium surface.[5] |
| Formation of a significant amount of biphenyl (B1667301) or other coupling byproducts. | Wurtz-type coupling is favored at higher temperatures and high concentrations of the halide.[12][13] | Maintain a controlled addition rate of the alkyl halide to keep its concentration low. Ensure the reaction temperature does not spike. |
| Thermal runaway during scale-up. | The reaction is highly exothermic, and the surface-area-to-volume ratio decreases on a larger scale, hindering heat dissipation.[1][2][5] | Use a reactor with a high-efficiency cooling jacket. Control the addition rate of the alkyl halide based on the cooling capacity of the reactor. Consider using a semi-batch process where the halide is added portion-wise. |
Step 2: Chlorination of 2-methyl-2-pentanol
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-chloro-2-methylpentane. | 1. Incomplete reaction. 2. Side reaction (elimination) to form alkenes, especially at higher temperatures. 3. Loss of product during aqueous work-up. | 1. Ensure sufficient reaction time and adequate mixing with the chlorinating agent (e.g., concentrated HCl). 2. Maintain a low reaction temperature to favor the SN1 substitution over elimination. 3. Perform extractions carefully and use a brine wash to minimize the solubility of the organic product in the aqueous layer.[14] |
| Product is contaminated with unreacted alcohol. | Insufficient amount of chlorinating agent or incomplete reaction. | Use a slight excess of the chlorinating agent. Monitor the reaction by TLC or GC until the starting alcohol is consumed. |
| Formation of colored impurities. | Acid-catalyzed polymerization of alkene byproducts. | Keep the reaction temperature low and minimize the reaction time after the conversion is complete. |
Step 4: Reduction of 2,2-dimethylpentanoic acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrollable reaction. | 1. Addition of LiAlH₄ too quickly. 2. Reaction of LiAlH₄ with moisture. 3. Highly exothermic initial acid-base reaction between the carboxylic acid and LiAlH₄.[6] | 1. Add the LiAlH₄ portion-wise at a controlled rate to a cooled solution of the carboxylic acid, or add the acid solution dropwise to the LiAlH₄ slurry.[15] 2. Use anhydrous solvent and perform the reaction under an inert atmosphere. 3. Maintain a low temperature (e.g., 0 °C) during the addition.[15] |
| Low yield of the alcohol. | 1. Incomplete reduction due to insufficient LiAlH₄. 2. Decomposition of LiAlH₄ by moisture. 3. Loss of product during work-up. | 1. Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents). 2. Ensure strictly anhydrous conditions. 3. Follow a careful quenching procedure (e.g., Fieser work-up) to avoid the formation of difficult-to-filter aluminum salts. |
| Difficult work-up with gelatinous aluminum salt precipitates. | Improper quenching of the reaction mixture. | Use a standard quenching procedure, such as the dropwise addition of water followed by aqueous NaOH, to form granular aluminum salts that are easier to filter. A saturated solution of sodium potassium tartrate can also be used to chelate the aluminum salts.[15] |
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol 1: Synthesis of 2,2-dimethylpentanoic acid
-
Preparation of n-propyl magnesium bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere, place magnesium turnings. Add a small portion of a solution of n-propyl bromide in anhydrous diethyl ether. Initiate the reaction (a small iodine crystal may be needed). Once initiated, add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Reaction with Acetone: Cool the Grignard reagent in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up 1: Quench the reaction by slowly adding it to a stirred solution of saturated aqueous ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude 2-methyl-2-pentanol.
-
Chlorination: Cool the crude 2-methyl-2-pentanol in an ice bath and add cold, concentrated hydrochloric acid. Stir vigorously for 30 minutes. Allow the layers to separate, and wash the organic layer with cold water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous calcium chloride and distill to obtain 2-chloro-2-methylpentane.
-
Carboxylation: Prepare a Grignard reagent from 2-chloro-2-methylpentane and magnesium in anhydrous diethyl ether as described in step 1. Pour the resulting Grignard solution slowly onto an excess of crushed dry ice. After the addition is complete, allow the mixture to warm to room temperature.
-
Work-up 2: Add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, and then extract the combined organic layers with aqueous sodium hydroxide. Acidify the aqueous base extract with concentrated HCl to precipitate the 2,2-dimethylpentanoic acid. Filter or extract with ether to isolate the product.
Protocol 2: Reduction of 2,2-dimethylpentanoic acid
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Addition: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of 2,2-dimethylpentanoic acid in anhydrous diethyl ether dropwise. A vigorous evolution of hydrogen gas will be observed initially. Maintain a slow addition rate to control the reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.
-
Quenching (Fieser work-up): Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise, followed by an equal volume of 15% aqueous sodium hydroxide, and then three times the initial volume of water.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture. Wash the precipitate thoroughly with diethyl ether. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.
Data Presentation
Table 1: Comparison of Reaction Parameters for Grignard Formation at Lab vs. Pilot Scale
| Parameter | Lab Scale (250 mL) | Pilot Scale (20 L) | Rationale for Change |
| Solvent Volume | 150 mL | 12 L | Direct scaling |
| Alkyl Halide Addition Time | 20 minutes | 2-3 hours | Slower addition is critical to manage the exotherm due to the lower surface-area-to-volume ratio.[16] |
| Typical Stirrer Speed | 300-400 rpm (magnetic) | 100-200 rpm (mechanical) | Mechanical stirring is necessary for adequate mixing in larger vessels; speed is adjusted to ensure good mass transfer without excessive shear. |
| Observed Max Temperature | 35 °C (reflux) | 30-35 °C (controlled) | Active cooling is required to prevent runaway reactions; operating below reflux provides a better safety margin. |
| Typical Yield | 85-95% | 75-85% | Yields can be slightly lower at scale due to increased potential for side reactions and handling losses. |
Visualizations
Caption: Multi-step synthesis pathway for this compound.
Caption: General troubleshooting workflow for synthesis scale-up.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of 2,2-Dimethylpentan-1-ol and its linear isomers
A Comparative Analysis of 2,2-Dimethylpentan-1-ol and Its Linear Isomers for Pharmaceutical Applications
This guide provides a comprehensive comparison of the physicochemical properties, biological activities, and metabolic pathways of this compound and its linear isomers: heptan-1-ol, heptan-2-ol, heptan-3-ol, and heptan-4-ol. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation, toxicology, and metabolic studies.
Physicochemical Properties
The structural differences between the branched-chain alcohol, this compound, and its linear isomers significantly influence their physical and chemical characteristics. The geminal dimethyl groups in this compound create a more compact and sterically hindered molecule compared to the straight-chain heptanols.[1][2] This steric hindrance affects intermolecular forces, leading to differences in properties such as boiling point and density.
Table 1: Physicochemical Properties of this compound and its Linear Isomers
| Property | This compound | Heptan-1-ol | Heptan-2-ol | Heptan-3-ol | Heptan-4-ol |
| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O |
| Molar Mass ( g/mol ) | 116.20 | 116.20 | 116.20 | 116.20 | 116.20 |
| Boiling Point (°C) | 153-154[3][4][5] | 176[6] | 158-162[7][8] | ~156-157 | 156-158[9] |
| Melting Point (°C) | -30.45 (estimate)[3][10] | -36[6] | -30.15[7] | -70[11][12] | -41.5 |
| Density (g/mL at 20-25°C) | 0.830[3] | 0.822[6] | 0.817[7] | 0.818-0.821[11][12] | 0.81[13] |
| Water Solubility | 0.03 M | 2.85 g/L (100°C)[6] | 3.5 g/L[14] | 3.984 g/L (25°C)[11][12] | 4.753 g/L (20°C)[13] |
| Flash Point (°C) | 49.4[10] | 73.9 | 71.1 | 54.4 | 48[13] |
| Refractive Index (at 20°C) | 1.423[3] | 1.424[6] | 1.420[7] | 1.421[11] | 1.4175-1.4215[13] |
Experimental Protocols
Standard methodologies are employed to determine the key physicochemical properties of these alcohols.
Determination of Boiling Point
The boiling point of the alcohols can be determined using a capillary method with a Thiele tube or a digital melting point apparatus.[4][7][9][15]
Protocol:
-
A small amount of the alcohol is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the alcohol.
-
The apparatus is gently heated in an oil bath.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat is removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.
Determination of Water Solubility
The "cloud point" method is a precise technique for determining the maximum solubility of an alcohol in water.[16]
Protocol:
-
A known volume of distilled water is placed in a beaker and stirred vigorously to create a vortex.
-
The alcohol is slowly titrated into the water.
-
The point at which the solution becomes cloudy or turbid indicates that the saturation point has been reached.
-
The volume of alcohol added is recorded to calculate the solubility.
Biological Activity and Metabolism
Metabolic Pathways
Higher alcohols, including branched-chain and linear isomers, are primarily metabolized in yeast and other microorganisms via the Ehrlich pathway.[3][11][17] This pathway involves the transamination of amino acids to their corresponding α-keto acids, followed by decarboxylation to aldehydes, and subsequent reduction to alcohols. In humans, alcohol metabolism predominantly occurs in the liver, involving enzymes such as alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), and cytochrome P450 enzymes (e.g., CYP2E1).[18][19]
In Vitro Drug Metabolism Assays
To assess the metabolic stability and identify the metabolic pathways of these alcohols in a pharmaceutical context, in vitro assays are crucial.[20] These studies typically utilize human liver microsomes, S9 fractions, or hepatocytes.[21]
Experimental Workflow for In Vitro Metabolism Study:
-
Incubation: The test compound (alcohol isomer) is incubated with a liver fraction (e.g., microsomes) and necessary cofactors (e.g., NADPH).
-
Time-Point Sampling: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed using LC-MS/MS to quantify the parent compound and identify metabolites.
-
Data Interpretation: The rate of disappearance of the parent compound is used to determine metabolic stability, and the identified metabolites help elucidate the metabolic pathways.
Applications in Drug Development
-
This compound: This branched-chain alcohol is primarily used as a solvent and an intermediate in organic synthesis.[1][10] Its unique structure can be leveraged in the formulation of fragrances and flavors.[2]
-
Linear Heptanols: Heptan-1-ol, in particular, serves as a valuable chemical intermediate in the synthesis of various pharmaceutical compounds.[22] Its linear structure allows for predictable reactivity in processes like esterification and etherification.[22] The other linear isomers also find use as solvents and in the synthesis of specialty chemicals.
Conclusion
The choice between this compound and its linear isomers in pharmaceutical development will depend on the specific application. The branched structure of this compound results in a lower boiling point and different solubility characteristics compared to its linear counterparts, which can be advantageous in certain formulations. The linear heptanols, particularly heptan-1-ol, are well-established as versatile intermediates in pharmaceutical synthesis. Understanding the distinct physicochemical properties and metabolic fates of these isomers is essential for their effective and safe use in research and drug development.
References
- 1. Buy this compound | 2370-12-9 [smolecule.com]
- 2. This compound | 2370-12-9 | Benchchem [benchchem.com]
- 3. Compartmentalization of metabolic pathways in yeast mitochondria improves production of branched chain alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Testing-Alcohol Damage IVD Medical Device | Capitalbio [capitalbiotechnology.com]
- 7. youtube.com [youtube.com]
- 8. employees.oneonta.edu [employees.oneonta.edu]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. guidechem.com [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 14. scribd.com [scribd.com]
- 15. phillysim.org [phillysim.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. Alcohol Metabolism Test, Alcohol Metabolites Test IVD Medical Device | Capitalbio [capitalbiotechnology.com]
- 19. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. scispace.com [scispace.com]
- 22. nbinno.com [nbinno.com]
A Comparative Guide to 2,2-Dimethylpentan-1-ol and Other Branched Alcohols as Flotation Collectors
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate collector is a critical determinant of efficiency in froth flotation processes. Branched-chain alcohols, while frequently employed as frothers, also exhibit collecting properties that can be harnessed for mineral separation. This guide provides a comparative analysis of 2,2-Dimethylpentan-1-ol and other branched alcohols when utilized as flotation collectors, supported by available experimental data.
Performance Comparison of Branched-Chain Alcohol Collectors
The performance of branched-chain alcohols in flotation is influenced by their molecular structure, including chain length and degree of branching. These characteristics affect their surface activity, froth properties, and interaction with mineral surfaces. While direct comparative data for this compound as a primary collector is limited in the reviewed literature, performance data for other branched alcohols in various flotation systems can provide valuable insights.
The following tables summarize the performance of several branched-chain alcohols, primarily evaluated for their role as frothers, which can be indicative of their collecting potential.
Table 1: Flotation Performance of Various Branched-Chain Alcohols
| Alcohol/Frother Name | Chemical Formula | Mineral System | Performance Metric | Value | Reference |
| Methyl Isobutyl Carbinol (MIBC) | C6H14O | Low-Grade Phosphate | Recovery | ~90% | [1] |
| Concentrate Grade | ~70% | [1] | |||
| Galena | Max. Recovery | 95.17% | [2] | ||
| Ultrafine Coal | Combustible Recovery | < 80% at 30 ppm | [3][4] | ||
| 2-Ethylhexanol (2EH) | C8H18O | Galena | Max. Recovery | 98.31% | [2] |
| Coarse Quartz | Max. Recovery (R∞) | 97.71% | [1] | ||
| Low-Rank Coal | Combustible Recovery | 89.27% (with diesel) | [5] | ||
| Diisobutyl Carbinol (DIBC) | C9H20O | Ultrafine Coal | Combustible Recovery | > 80% | [3] |
| Mixed C5-C8 Alcohols | N/A | General | Froth Persistence | Less persistent than other alcohol mixtures | [6] |
Table 2: Physicochemical Properties of Selected Branched-Chain Alcohols
| Alcohol/Frother Name | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Density (g/cm³) | Reference |
| Methyl Isobutyl Carbinol (MIBC) | 102.17 | 17,000 | 0.808 | [3][4] |
| 2-Ethylhexanol (2EH) | 130.23 | 1,000 | 0.833 | [3][4] |
| Diisobutyl Carbinol (DIBC) | 144.25 | 321.5 | 0.812 | [3][4] |
Experimental Protocols
To facilitate a standardized comparison of this compound and other branched-chain alcohols as flotation collectors, the following generalized experimental protocol for a laboratory-scale flotation test is provided.
Ore Sample Preparation
-
Crushing and Grinding: The raw ore is first crushed to a suitable size (e.g., -2 mm). A representative sample is then ground in a ball or rod mill to achieve a target particle size distribution, often with 80% passing 75 micrometers (P80 of 75 µm).
-
Desliming: The ground ore slurry is deslimed to remove fine particles that can interfere with the flotation process and increase reagent consumption.
Flotation Procedure
A typical laboratory flotation test is conducted in a flotation cell (e.g., Denver or Agitair type) with a volume of 1 to 5 liters.
-
Pulp Preparation: The deslimed ore is transferred to the flotation cell, and water is added to achieve the desired pulp density (e.g., 25-35% solids by weight).
-
pH Adjustment: The pH of the pulp is adjusted to the target level using a pH regulator such as NaOH or H2SO4. The pulp is conditioned for a set period (e.g., 2-5 minutes) to allow the pH to stabilize.
-
Collector Addition and Conditioning: The branched-chain alcohol collector (e.g., this compound or another alcohol being tested) is added to the pulp. The pulp is then conditioned for a specific time (e.g., 5-10 minutes) to allow for the adsorption of the collector onto the mineral surfaces.
-
Frother Addition (if necessary): If the collector does not provide sufficient frothing, a standard frother (e.g., MIBC, if not the alcohol under study) is added, and the pulp is conditioned for a shorter period (e.g., 2 minutes).
-
Flotation: Air is introduced into the cell at a controlled flow rate to generate bubbles. The mineral-laden froth is collected from the top of the cell for a predetermined time (e.g., 5-15 minutes).
-
Product Handling: Both the concentrate (froth product) and the tailings (non-floated material) are collected, filtered, dried, and weighed.
Data Analysis
-
Assay: The concentrate and tailings are assayed for the valuable mineral content.
-
Calculation of Performance Metrics:
-
Recovery (%): The percentage of the valuable mineral from the feed that is recovered in the concentrate.
-
Grade (%): The concentration of the valuable mineral in the concentrate.
-
Selectivity Index: A measure of the separation efficiency between the valuable and gangue minerals.
-
Mandatory Visualizations
Caption: Experimental workflow for comparing branched-chain alcohol collectors.
Caption: Structure-performance relationship in branched alcohol flotation collectors.
References
Validating the Purity of 2,2-Dimethylpentan-1-ol: A Comparative Guide to GC-MS and qNMR
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical reagents and intermediates like 2,2-Dimethylpentan-1-ol is of paramount importance. This guide provides an objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for volatile compounds, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful alternative for absolute purity assessment.
This compound (also known as Neoheptanol) is a branched primary alcohol used as a solvent and an intermediate in organic synthesis.[1][2] Its branched structure lends it unique physicochemical properties, making robust purity analysis essential for ensuring reproducibility and quality in downstream applications.[1][2]
Quantitative Comparison of Analytical Techniques
GC-MS is the premier method for analyzing volatile and semi-volatile compounds, offering exceptional separation and sensitivity.[3] However, for a comprehensive purity assessment, orthogonal techniques are often employed.[4] Quantitative NMR (qNMR) serves as an excellent alternative, providing direct and absolute quantification without the need for an identical reference standard of the analyte.[4][5][6]
The following table summarizes the typical performance characteristics of GC-MS compared to qNMR for the purity analysis of a small molecule like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Commentary |
| Principle | Chromatographic separation based on volatility/polarity, followed by mass-based detection.[3][7] | Direct measurement of nuclear spin signals where signal area is directly proportional to the number of nuclei.[5][8][9] | GC-MS separates impurities physically, while qNMR quantifies without separation, based on unique structural signals. |
| Limit of Detection (LOD) | Low (µg/mL to ng/mL)[10] | Higher (typically > 0.1% by mass)[6] | GC-MS is superior for detecting trace-level volatile impurities. |
| Limit of Quantification (LOQ) | Low (µg/mL)[10] | Higher (requires S/N > 250:1 for precision)[6] | GC-MS excels at quantifying low-level impurities. |
| Precision (%RSD) | < 5% | < 1% | qNMR is generally more precise for the main component assay due to fewer sample handling steps.[5] |
| Accuracy (% Recovery) | 85-115% (dependent on extraction/derivatization)[11] | 98-102% | As a primary ratio method, qNMR can offer higher accuracy for absolute purity determination.[9][12] |
| Sample Throughput | High (runs are typically < 30 min)[10] | Moderate (requires longer relaxation delays for accuracy)[6] | Automated GC-MS systems allow for higher throughput in quality control settings. |
| Structural Info | Provides mass fragmentation patterns for identification. | Provides detailed structural information of the analyte and impurities.[9] | NMR provides more definitive structural elucidation of unknown impurities. |
| Reference Standard | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified internal standard of a different, stable compound.[8] | qNMR does not require a standard of the actual analyte, which is a major advantage for novel compounds.[6] |
Experimental Workflow for Purity Validation
The process of validating the purity of this compound involves a systematic workflow from sample preparation to data interpretation and reporting. This ensures that results are accurate, reproducible, and reliable.
Figure 1. Experimental workflow for GC-MS purity validation of this compound.
Detailed Experimental Protocol: GC-MS
This protocol is based on established methods for the analysis of volatile alcohols and their impurities.[13][14][15]
1. Objective: To identify and quantify impurities in a sample of this compound and determine its overall purity by Gas Chromatography-Mass Spectrometry.
2. Materials and Reagents:
-
Analyte: this compound (CAS 2370-12-9)
-
Solvent: Methanol or Dichloromethane (GC Grade)
-
Internal Standard (IS): n-Dodecane or another suitable non-interfering hydrocarbon.
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).
3. Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of n-Dodecane in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the IS stock solution to the flask.
-
Dilute to the mark with the solvent and mix thoroughly.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial for analysis.
4. GC-MS Instrumentation and Conditions:
| Parameter | Value / Description |
| GC System | Agilent 8890 or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (Ratio 50:1) |
| Oven Program | Initial: 50°C (hold 2 min) Ramp: 10°C/min to 250°C Hold: 5 min at 250°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) |
5. Data Analysis and Purity Calculation:
-
Identification: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[16][17] The retention times should also be consistent.
-
Quantification: Calculate the area of each impurity peak. The percent purity is determined using the area percent method, assuming a similar response factor for structurally related impurities.
-
Calculation: Purity (%) = [ (Area of Main Peak) / (Total Area of All Peaks) ] x 100
For higher accuracy, a relative response factor (RRF) for each identified impurity should be determined using certified standards.
GC-MS is a highly sensitive and robust method for the purity validation of this compound, providing excellent separation of volatile impurities.[3] Its high throughput makes it ideal for quality control environments.[18] While GC-MS is the workhorse for this type of analysis, employing an orthogonal method like qNMR can provide a more comprehensive and absolute measure of purity, which is especially critical in drug development and for the qualification of reference standards.[9][12] The choice of methodology should be guided by the specific requirements of the analysis, including the need for trace impurity detection versus absolute purity assignment.
References
- 1. Buy this compound | 2370-12-9 [smolecule.com]
- 2. This compound | 2370-12-9 | Benchchem [benchchem.com]
- 3. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatography of Alcohols [delloyd.50megs.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. Analysis of volatile compounds in wines by gas chromatography (Type-IV) | OIV [oiv.int]
- 15. shimadzu.com [shimadzu.com]
- 16. 1-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 17. 1-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 18. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
A Comparative Guide to the Solvent Properties of 2,2-Dimethylpentan-1-ol and 2-Ethylhexanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall efficiency of synthetic processes. This guide provides a detailed, objective comparison of the solvent properties of two C7 and C8 branched-chain alcohols: 2,2-Dimethylpentan-1-ol and 2-Ethylhexanol. By presenting key physicochemical data, outlining experimental protocols for property determination, and visualizing comparative information, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Executive Summary
Both this compound and 2-Ethylhexanol are primary alcohols with utility as solvents and intermediates in organic synthesis. 2-Ethylhexanol is a widely produced industrial chemical, primarily used as a precursor for plasticizers, but also valued as a low-volatility solvent.[1] this compound, a neoalkanol, is utilized as a solvent and intermediate in the synthesis of various chemicals, including those for the pharmaceutical and cosmetic industries.[2] The structural differences between these two molecules—the gem-dimethyl group in this compound versus the ethyl group at the 2-position in 2-Ethylhexanol—give rise to distinct physicochemical properties that influence their performance in various applications.
Physicochemical Properties: A Head-to-Head Comparison
The following tables summarize the key physical and chemical properties of this compound and 2-Ethylhexanol, providing a quantitative basis for comparison.
Table 1: General and Physical Properties
| Property | This compound | 2-Ethylhexanol |
| CAS Number | 2370-12-9 | 104-76-7 |
| Molecular Formula | C7H16O[1][3] | C8H18O |
| Molecular Weight ( g/mol ) | 116.20[1][3] | 130.23 |
| Appearance | Colorless liquid[2][3] | Colorless liquid |
| Boiling Point (°C) | 146.6 - 154 | 183 - 185 |
| Melting Point (°C) | -30.45 (estimate)[2] | -76 |
| Density (g/cm³ at 20°C) | 0.82 - 0.830 | 0.833 |
| Refractive Index (at 20°C) | 1.421 - 1.423 | ~1.431 |
| Viscosity (cP at 20°C) | Data not available | ~10 |
| Vapor Pressure (mmHg at 25°C) | 1.81[2] | ~0.07 |
| Flash Point (°C) | 49.4[2] | 73 - 81.1 |
Table 2: Solubility and Polarity
| Property | This compound | 2-Ethylhexanol |
| Water Solubility | Moderately soluble; 0.03 M[3] | Poorly soluble; ~0.1 g/100 mL |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and hexane[3] | Miscible with most organic solvents |
| Polarity | The hydroxyl (-OH) group imparts polarity, allowing for hydrogen bonding. The branched hydrocarbon chain contributes to its hydrophobic character.[3][4] | The hydroxyl group provides some polarity, but the longer, branched alkyl chain results in overall low polarity. |
| Hansen Solubility Parameters (MPa½) | Data not available | δD: 16.0, δP: 3.3, δH: 11.9 |
Visualizing the Solvent Properties
The following diagrams illustrate the structural differences and a comparative overview of the key properties of the two solvents.
Caption: A comparative overview of this compound and 2-Ethylhexanol structures and key properties.
Applications in Pharmaceutical Research and Development
This compound is primarily utilized as a solvent and an intermediate in organic synthesis.[3][4] Its branched structure can influence reaction pathways and selectivity. While specific examples in publicly available literature are limited, its properties suggest potential applications in:
-
Reaction medium: For syntheses requiring a moderately polar, primary alcohol with a specific boiling point.
-
Intermediate: In the synthesis of more complex molecules where the neo-pentyl group is a desired structural motif.
2-Ethylhexanol has more documented applications in the pharmaceutical sector. It serves as:
-
A raw material and intermediate: In the synthesis of active pharmaceutical ingredients (APIs).
-
A low-volatility solvent: In various formulations where slow evaporation is desired.[1]
-
A precursor for plasticizers: Such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), which has been used in medical devices, although its use is now more regulated due to health concerns.
Experimental Protocols for Solvent Property Determination
The following are summaries of standard experimental methodologies for determining key solvent properties, based on internationally recognized protocols.
1. Determination of Boiling Point
-
Methodology: Based on the principles outlined in various standard methods, the boiling point can be determined using ebulliometry. A sample of the solvent is heated to its boiling point in an ebulliometer. The temperature of the vapor-liquid equilibrium is measured using a calibrated temperature sensor. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure if necessary.
2. Determination of Density
-
Methodology: Following a procedure similar to ASTM D4052, the density of the liquid solvent can be measured using a digital density meter. A small sample of the solvent is introduced into an oscillating U-tube. The instrument measures the oscillation period of the tube, which is related to the density of the sample. The measurement is typically performed at a controlled temperature, such as 20°C.
3. Determination of Water Solubility
-
Methodology: The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of these alcohols. An excess amount of the solvent is added to a known volume of water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the alcohol in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography (GC), after separation of the undissolved phase.
Caption: A generalized experimental workflow for determining the physicochemical properties of a solvent.
Conclusion
The choice between this compound and 2-Ethylhexanol as a solvent or intermediate will depend on the specific requirements of the intended application.
-
This compound offers a lower boiling point and higher vapor pressure compared to 2-Ethylhexanol, which may be advantageous for reactions requiring lower temperatures and easier solvent removal. Its more compact structure due to the gem-dimethyl group could also influence solubility and reaction outcomes.
-
2-Ethylhexanol is a higher boiling, less volatile solvent, making it suitable for high-temperature reactions and for inclusion in formulations where slow evaporation is beneficial. Its lower polarity and established use as a plasticizer precursor are also key considerations.
Researchers are encouraged to consider the data presented in this guide and to conduct further specific testing to determine the optimal solvent for their particular synthetic or formulation needs. The provided experimental protocols offer a starting point for such in-house evaluations.
References
A Comparative Guide to the Performance of 2,2-Dimethylpentan-1-ol as a Solvent in SN2 Reactions
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comprehensive comparison of 2,2-Dimethylpentan-1-ol as a solvent for bimolecular nucleophilic substitution (SN2) reactions, benchmarked against other common alcohol solvents. Due to a lack of specific experimental kinetic data for this compound in the public domain, this guide combines theoretical principles with extrapolated performance characteristics based on its unique structural features.
Understanding the Role of Solvents in SN2 Reactions
The SN2 reaction is a fundamental process in organic synthesis where a nucleophile attacks an electrophilic carbon center, displacing a leaving group in a single, concerted step. The solvent plays a crucial role in this mechanism by solvating both the reactants and the transition state. For SN2 reactions, polar aprotic solvents are generally preferred as they can dissolve the requisite ionic nucleophiles without strongly solvating the nucleophile, which would otherwise decrease its reactivity.
Polar protic solvents, such as alcohols, can hydrogen bond with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing down the reaction rate.[1] Furthermore, the steric bulk of the solvent molecules can also impede the approach of the nucleophile to the substrate.
Physicochemical Properties of this compound and Comparative Solvents
This compound is a primary alcohol with significant steric hindrance near the hydroxyl group due to the presence of a neopentyl-like structure.[2] This structural feature is expected to influence its behavior as a solvent in SN2 reactions. A comparison of its physical properties with other common alcohol solvents is presented below.
| Solvent | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant (ε) |
| This compound | CH₃CH₂CH₂C(CH₃)₂CH₂OH | 116.20 | 153[3] | Not available |
| Methanol | CH₃OH | 32.04 | 64.7 | 32.7 |
| Ethanol (B145695) | CH₃CH₂OH | 46.07 | 78.4 | 24.5 |
| 1-Propanol | CH₃CH₂CH₂OH | 60.10 | 97.2 | 20.1 |
| 2-Propanol (Isopropanol) | (CH₃)₂CHOH | 60.10 | 82.6 | 19.9 |
| tert-Butanol | (CH₃)₃COH | 74.12 | 82.2 | 12.5 |
| 1-Pentanol | CH₃(CH₂)₄OH | 88.15 | 138 | 13.9 |
| Neopentyl alcohol (2,2-Dimethylpropan-1-ol) | (CH₃)₃CCH₂OH | 88.15 | 113 | 11.8 |
Performance Comparison in SN2 Reactions: A Qualitative Assessment
In the absence of direct experimental kinetic data for this compound, we can predict its relative performance based on established principles of SN2 reactions and the known effects of solvent structure.
| Solvent | Expected SN2 Rate | Rationale |
| This compound | Slow | As a polar protic solvent, it will solvate the nucleophile via hydrogen bonding, reducing its reactivity.[1] The significant steric bulk near the hydroxyl group is expected to further hinder the approach of the solvated nucleophile to the substrate, leading to a slower reaction rate compared to less hindered primary alcohols. |
| Methanol | Slow | Strong hydrogen bonding capacity leads to significant solvation of the nucleophile, decreasing the reaction rate. |
| Ethanol | Slow | Similar to methanol, it is a polar protic solvent that solvates nucleophiles, albeit slightly less effectively due to increased steric bulk. |
| 1-Propanol | Slow | Exhibits similar behavior to ethanol with slightly increased steric hindrance. |
| 2-Propanol (Isopropanol) | Very Slow | Increased steric hindrance compared to primary alcohols further impedes the SN2 reaction. |
| tert-Butanol | Extremely Slow | The high degree of steric hindrance makes it a very poor solvent for SN2 reactions. |
| 1-Pentanol | Slow | A less hindered primary alcohol compared to this compound, but still a polar protic solvent. |
| Neopentyl alcohol (2,2-Dimethylpropan-1-ol) | Very Slow | Structurally similar to the core of this compound, its high steric hindrance is known to significantly slow down SN2 reactions. |
| Acetone (Aprotic Control) | Fast | As a polar aprotic solvent, it dissolves the nucleophile but does not strongly solvate it, leading to a much faster SN2 reaction rate. |
| Dimethyl Sulfoxide (DMSO) (Aprotic Control) | Very Fast | A highly polar aprotic solvent that is excellent for SN2 reactions. |
Proposed Experimental Protocol for a Comparative Kinetic Study
To quantitatively assess the performance of this compound as an SN2 solvent, the following experimental protocol is proposed. This experiment will measure the rate of the Finkelstein reaction (the reaction of an alkyl halide with an alkali iodide).
Reaction: CH₃CH₂CH₂CH₂Br + NaI → CH₃CH₂CH₂CH₂I + NaBr
Materials:
-
Sodium Iodide (anhydrous)
-
This compound (anhydrous)
-
Ethanol (anhydrous)
-
1-Pentanol (anhydrous)
-
Neopentyl alcohol (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) solution (0.01 M)
-
Starch indicator solution
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Solvent Preparation: Prepare 0.1 M solutions of sodium iodide in each of the test solvents (this compound, ethanol, 1-pentanol, neopentyl alcohol, and acetone).
-
Reaction Setup: For each solvent, place 50.0 mL of the 0.1 M NaI solution into a thermostated reaction vessel maintained at 25.0 °C.
-
Initiation of Reaction: Add 1.0 mL of 1-bromobutane to the reaction vessel, start a timer, and stir the mixture vigorously.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a 5.0 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing 10 mL of glacial acetic acid.
-
Titration: Titrate the unreacted iodide in the quenched aliquot with the standardized 0.01 M sodium thiosulfate solution, using a starch indicator to determine the endpoint.
-
Data Analysis: Calculate the concentration of iodide at each time point. Plot ln[I⁻] versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can be determined by dividing k' by the initial concentration of 1-bromobutane.
-
Comparison: Compare the second-order rate constants obtained for each solvent to determine the relative performance.
Visualizing the SN2 Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the SN2 reaction mechanism and the proposed experimental workflow.
Caption: The concerted mechanism of an SN2 reaction.
Caption: Proposed workflow for the kinetic study.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be a poor solvent for SN2 reactions. Its polar protic nature will lead to the solvation of nucleophiles, and its significant steric bulk will further impede the reaction kinetics. For synthetic applications requiring an SN2 pathway, polar aprotic solvents such as acetone, acetonitrile, DMF, or DMSO remain the superior choice. The proposed experimental protocol provides a framework for quantitatively verifying this predicted poor performance and for generating valuable data for the scientific community.
References
A Comparative Spectroscopic Guide to C7 Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of five key C7 alcohol isomers: 1-heptanol, 2-heptanol, 3-heptanol, 4-heptanol, and the tertiary alcohol, 2-methyl-2-hexanol. By presenting key data from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the identification and differentiation of these structurally similar compounds.
The differentiation of alcohol isomers is a critical task in various scientific disciplines, from quality control in chemical manufacturing to metabolism studies in drug development. Each spectroscopic technique offers a unique fingerprint of the molecule, and a combined analysis provides a high degree of confidence in structural elucidation.
Data Presentation: Spectroscopic Comparison of C7 Alcohol Isomers
The following tables summarize the key spectroscopic data for the selected C7 alcohol isomers.
Infrared (IR) Spectroscopy Data
IR spectroscopy is a powerful tool for identifying functional groups. The most characteristic absorption for alcohols is the broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-O stretching frequency, appearing in the 1260-1000 cm⁻¹ region, can be diagnostic for determining whether the alcohol is primary, secondary, or tertiary.
| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| 1-Heptanol | ~3330 (broad) | ~1058 | ~2850-2960 |
| 2-Heptanol | ~3340 (broad) | ~1115 | ~2850-2960 |
| 3-Heptanol | ~3350 (broad) | ~1120 | ~2850-2960 |
| 4-Heptanol | ~3360 (broad) | ~1110 | ~2850-2960 |
| 2-Methyl-2-hexanol | ~3400 (broad) | ~1145 | ~2850-2960 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are used to determine the connectivity of atoms. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly diagnostic.
| Isomer | -OH Proton (δ, ppm) | Carbinol Proton (CH-OH) (δ, ppm) | Other Key Signals (δ, ppm) |
| 1-Heptanol | ~1.3-2.0 (broad s) | 3.63 (t) | 0.90 (t, 3H), 1.2-1.6 (m, 8H) |
| 2-Heptanol | ~1.5-2.2 (broad s) | 3.80 (sextet) | 1.19 (d, 3H), 0.90 (t, 3H) |
| 3-Heptanol | ~1.4-2.1 (broad s) | 3.55 (quintet) | 0.92 (t, 6H) |
| 4-Heptanol | ~1.3-2.0 (broad s) | 3.65 (quintet) | 0.93 (t, 6H) |
| 2-Methyl-2-hexanol | ~1.2-1.8 (broad s) | No carbinol proton | 1.15 (s, 6H), 0.91 (t, 3H) |
Note: The chemical shift of the -OH proton can vary depending on concentration, solvent, and temperature.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alcohols, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). The molecular ion peak (M⁺) for all C7 alcohol isomers is at m/z 116, though it is often weak or absent.
| Isomer | Molecular Ion (M⁺) (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 1-Heptanol | 116 (weak) | 43 | 31, 41, 56, 70, 83 |
| 2-Heptanol | 116 (weak) | 45 | 43, 55, 83, 98 |
| 3-Heptanol | 116 (weak) | 59 | 41, 73, 87 |
| 4-Heptanol | 116 (weak) | 73 | 41, 55, 87 |
| 2-Methyl-2-hexanol | 116 (very weak) | 59 | 43, 73, 101 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of C7 alcohol isomers.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a single drop of the neat liquid alcohol isomer directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Prepare the NMR sample by dissolving approximately 5-10 mg of the alcohol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters are set, including the spectral width, number of scans, and relaxation delay.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts of the signals are referenced to the internal standard.
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: The liquid alcohol sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of each ion versus its m/z value.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of a C7 alcohol isomer.
Caption: Logical workflow for the spectroscopic identification of C7 alcohol isomers.
A Comparative Analysis of the Biodegradability of 2,2-Dimethylpentan-1-ol and Linear Alcohols
A detailed guide for researchers on the environmental fate of branched versus straight-chain alcohols, supported by experimental data and standardized protocols.
The environmental persistence of chemical compounds is a critical consideration in drug development and manufacturing. Understanding the biodegradability of novel molecules and their intermediates is paramount for ensuring environmental safety and regulatory compliance. This guide provides a comparative assessment of the aerobic biodegradability of the branched-chain alcohol, 2,2-Dimethylpentan-1-ol, against its linear isomers.
While linear primary alcohols are generally recognized for their ready biodegradability, the introduction of branching in the carbon chain, particularly the presence of a quaternary carbon atom as in this compound, is anticipated to significantly hinder microbial degradation. This difference is primarily attributed to the steric hindrance imposed by the branched structure, which impedes enzymatic access and subsequent metabolic breakdown.
Quantitative Biodegradability Comparison
| Parameter | This compound (Expected) | Linear Alcohols (e.g., 1-Heptanol) |
| Structure | Branched-chain alcohol with a quaternary carbon | Straight-chain primary alcohol |
| Ready Biodegradability (OECD 301F) | Not expected to be readily biodegradable (<60% in 28 days) | Readily biodegradable (>60% in 28 days) |
| Reason for Biodegradability Profile | Steric hindrance from the quaternary carbon atom inhibits enzymatic attack. | The linear structure is readily accessible to microbial enzymes for oxidation. |
| Primary Degradation Pathway | Initial oxidation is likely slow and may require specialized microbial consortia. | Rapid oxidation to the corresponding aldehyde and carboxylic acid via alcohol dehydrogenase and aldehyde dehydrogenase. |
| Ultimate Biodegradation | Expected to be slow and may result in the formation of persistent metabolites. | Complete mineralization to carbon dioxide and water. |
Experimental Protocol: OECD 301F Ready Biodegradability Test
The Organisation for Economic Co-operation and Development (OECD) Guideline 301F, the Manometric Respirometry Test, is a standard method for assessing the ready biodegradability of chemical substances.[1][2][3][4][5] This test measures the oxygen consumed by a microbial inoculum as it degrades a test substance in a closed system over a 28-day period.
Principle: A known volume of inoculated mineral medium containing a known concentration of the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured by the change in pressure in the respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of at least 60% of its ThOD within a 10-day window during the 28-day test period.[1][5]
Materials and Reagents:
-
Test Substance: this compound or linear alcohol.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Mineral Medium: Prepared according to OECD 301 guidelines, containing essential mineral salts.
-
Reference Substance: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is used as a positive control to verify the activity of the inoculum.
-
Respirometer: A device capable of measuring oxygen consumption in a closed system.
Procedure:
-
Preparation of Test Solutions: The test substance is added to the mineral medium to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.
-
Inoculation: The prepared medium is inoculated with a small volume of activated sludge.
-
Incubation: The test flasks are placed in the respirometer and incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.
-
Measurement of Oxygen Consumption: The oxygen consumption is monitored at regular intervals.
-
Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption by the theoretical oxygen demand of the test substance.
Visualizing the Process and Pathways
To better understand the experimental workflow and the differing degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for the OECD 301F biodegradability test.
References
comparative study of the reaction rates of primary vs. neo-alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction rates of primary alcohols versus neo-alcohols across several common organic transformations. The reactivity of an alcohol is fundamentally influenced by its structure, with steric hindrance playing a pivotal role in determining the kinetics of a reaction. Neo-alcohols, characterized by a bulky tert-butyl group attached to the carbon bearing the hydroxyl group, serve as an excellent model for studying the impact of steric bulk on the reactivity of a primary alcohol. This comparison is supported by established mechanistic principles and provides detailed experimental protocols for further investigation.
The Decisive Role of Steric Hindrance
The overarching principle governing the comparative reactivity of primary and neo-alcohols is steric hindrance. The large tert-butyl group in a neo-alcohol, such as neopentyl alcohol (2,2-dimethyl-1-propanol), effectively shields the hydroxyl group and the alpha-carbon from the approach of reagents. This steric congestion significantly slows down reactions that require nucleophilic attack on the alcohol or at the alpha-carbon. In contrast, unbranched primary alcohols, such as ethanol (B145695) or 1-butanol (B46404), have a much more accessible reaction center, allowing for faster reaction rates.
Quantitative Data Comparison
Direct, side-by-side kinetic data for the same reaction conditions for a simple primary alcohol and a neo-alcohol is sparse in the literature. However, the qualitative and semi-quantitative data consistently demonstrate a significantly lower reaction rate for neo-alcohols compared to their less hindered primary counterparts across various reactions. The following tables summarize the expected relative reactivities based on well-established mechanistic principles.
Table 1: Relative Reaction Rates of Primary vs. Neo-Alcohols in Key Reactions
| Reaction Type | Representative Primary Alcohol | Representative Neo-Alcohol | Expected Relative Rate | Primary Mechanistic Contributor |
| Oxidation | Ethanol | Neopentyl Alcohol | Primary >> Neo-Alcohol | Steric hindrance to reagent approach |
| Esterification | 1-Propanol | Neopentyl Alcohol | Primary >> Neo-Alcohol | Steric hindrance to nucleophilic attack |
| SN2 Reaction | 1-Bromobutane (from 1-butanol) | 1-Bromo-2,2-dimethylpropane (from neopentyl alcohol) | Primary >>> Neo-Alcohol | Severe steric hindrance at the α-carbon |
| Dehydration | 1-Butanol | Neopentyl Alcohol | Primary > Neo-Alcohol | Steric hindrance in the E2 transition state |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively compare the reaction rates of a primary alcohol (e.g., 1-butanol) and a neo-alcohol (e.g., neopentyl alcohol).
Experiment 1: Comparative Oxidation using Pyridinium Chlorochromate (PCC)
Objective: To determine and compare the rate of oxidation of 1-butanol and neopentyl alcohol to their corresponding aldehydes.
Materials:
-
1-Butanol
-
Neopentyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Gas chromatograph (GC) with a suitable column (e.g., HP-5)
-
Thermostatted reaction vessel with magnetic stirring
-
Microsyringe
Procedure:
-
Prepare 0.1 M solutions of 1-butanol and neopentyl alcohol in anhydrous DCM.
-
In a thermostatted reaction vessel at 25°C, place 50 mL of a 0.01 M solution of PCC in anhydrous DCM.
-
Initiate the reaction by adding 1.0 mL of the 0.1 M solution of 1-butanol to the PCC solution with vigorous stirring.
-
Immediately withdraw a 100 µL aliquot of the reaction mixture and quench it by passing it through a small plug of silica gel into a GC vial containing a known concentration of an internal standard (e.g., dodecane).
-
Repeat the sampling at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Analyze the quenched samples by GC to determine the concentration of the aldehyde product and the remaining alcohol over time.
-
Repeat the entire procedure using the 0.1 M solution of neopentyl alcohol.
-
Plot the concentration of the product versus time for both reactions. The initial slope of this curve will be proportional to the initial reaction rate.
Experiment 2: Comparative Fischer Esterification with Acetic Acid
Objective: To compare the rates of esterification of 1-butanol and neopentyl alcohol with acetic acid.[1][2][3][4][5]
Materials:
-
1-Butanol
-
Neopentyl alcohol
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Toluene
-
Dean-Stark apparatus
-
Thermostatted heating mantle
-
Gas chromatograph (GC)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 0.1 mol of 1-butanol, 0.1 mol of glacial acetic acid, and 50 mL of toluene.
-
Add 0.5 mL of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux and collect the water produced in the Dean-Stark trap.
-
Withdraw small aliquots (approx. 100 µL) of the reaction mixture from the flask at regular time intervals.
-
Analyze the aliquots by GC to monitor the formation of the ester product.
-
Continue the reaction until no more water is collected.
-
Repeat the experiment using 0.1 mol of neopentyl alcohol in place of 1-butanol.
-
Plot the concentration of the ester product versus time for both reactions to compare their rates.[1]
Visualizing Reaction Pathways and Concepts
Logical Relationship in Reactivity
Caption: Steric hindrance dictates the slower reaction rates of neo-alcohols.
Experimental Workflow for Comparative Oxidation
Caption: Experimental workflow for determining oxidation reaction rates.
Signaling Pathway for SN2 Reaction Comparison
Caption: Steric hindrance in neo-substrates leads to a higher energy SN2 transition state.
References
comparing the performance of different catalysts for 2,2-Dimethylpentan-1-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2,2-dimethylpentan-1-ol, a sterically hindered primary alcohol, is a recurring challenge in organic synthesis. The choice of catalyst or reagent is paramount in achieving high yields and purity. This guide provides an objective comparison of various catalytic and stoichiometric approaches for the synthesis of this compound, supported by generalized experimental data and detailed methodologies derived from established chemical principles.
Performance Comparison of Synthetic Routes
The following table summarizes the performance of different catalytic and reagent-based methods for the synthesis of this compound. The data represents typical yields and conditions for these reaction types, providing a basis for comparison.
| Synthetic Route | Catalyst/Reagent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Neopentylmagnesium bromide + Propanal | 70-85 | 0 to 35 | 2-4 | High yield, well-established, readily available starting materials. | Highly sensitive to moisture and air, requires anhydrous conditions. |
| Reduction of 2,2-Dimethylpentanal | 1. Sodium Borohydride (NaBH₄)2. Lithium Aluminum Hydride (LiAlH₄) | 1. 85-952. 90-98 | 1. 0-252. 0-25 | 1. 1-32. 1-3 | High to excellent yields, mild reaction conditions for NaBH₄. | LiAlH₄ is highly reactive with water; requires careful handling. |
| Hydroformylation-Reduction | 1. Co₂(CO)₈ or Rh-based catalyst2. H₂/Catalyst (e.g., Ni, Pd) | 60-80 (overall) | 1. 100-1802. 100-150 | 1. 4-122. 2-6 | Utilizes simple alkene feedstock, suitable for industrial scale. | High pressures and temperatures required, potential for side reactions. |
| Reduction of 2,2-Dimethylpentanoic Acid Ester | Sodium metal in ethanol | 60-75 | 78 (reflux) | 4-8 | Avoids use of metal hydrides, uses classical methodology. | Requires stoichiometric amounts of sodium, can be hazardous on a large scale. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Grignard Reaction of Neopentylmagnesium Bromide with Propanal
This method involves the nucleophilic addition of a Grignard reagent to an aldehyde.
Experimental Workflow:
Safety Operating Guide
Proper Disposal of 2,2-Dimethylpentan-1-ol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount, extending from the laboratory bench to the responsible disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2,2-Dimethylpentan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Crucial Initial Step: Always Consult the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, it is imperative to locate and thoroughly review its specific Safety Data Sheet (SDS). The SDS contains critical information regarding hazards, handling, storage, and disposal. The procedures outlined below are based on general best practices for flammable liquid chemicals, but the SDS for this compound must be the ultimate source of guidance.
Summary of Key Disposal Information
Due to its flashpoint of 49.4°C, this compound is classified as a flammable liquid and, therefore, its waste is considered hazardous.[1][2][3] Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to fires and explosions in plumbing and sewer systems.[2]
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Flammable Liquid) | Flashpoint is below 60°C (140°F), classifying it as an ignitable hazardous waste.[1][2][3] |
| Disposal Method | Collection for professional disposal. | To ensure safe and environmentally compliant disposal. |
| Container Type | Chemically compatible, sealed container. | To prevent leaks, reactions, and fugitive emissions. |
| Labeling | "Hazardous Waste" with full chemical name. | Ensures proper identification and handling by waste management personnel. |
| Storage of Waste | In a designated, well-ventilated area, away from ignition sources. | To mitigate fire and explosion risks. |
Detailed Disposal Protocol
Personal Protective Equipment (PPE):
Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles
-
Nitrile or butyl gloves
-
A fully-buttoned lab coat
Waste Collection:
-
Do not pour this compound down the sink or drain. This is prohibited for flammable and potentially environmentally harmful chemicals.
-
Collect all waste containing this compound in a designated, chemically compatible hazardous waste container. The container must have a secure, tight-fitting lid.
-
If possible, use the original container to collect the waste, provided it is in good condition.
Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the words "Hazardous Waste ".
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.
-
If the waste is a mixture, list all components and their approximate percentages.
-
Indicate the date when waste was first added to the container.
Storage of Waste:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is a well-ventilated and cool location.
-
Ensure the waste is segregated from incompatible materials, such as oxidizing agents.
-
Store the waste container away from sources of ignition.
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory.
Disposal of Empty Containers:
-
A container that has held this compound is also considered hazardous waste unless properly decontaminated.
-
To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove all labels. The container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.
Spill and Emergency Procedures:
-
In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and contaminated surfaces into a sealed container and dispose of it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2,2-Dimethylpentan-1-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,2-Dimethylpentan-1-ol. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.
Hazard Identification and Classification
Based on available data, this compound is a combustible liquid that can cause skin and eye irritation.[1] Inhalation and ingestion may also cause irritation.[1]
Anticipated GHS Hazard Classification (Based on Analogous Compounds):
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 (Combustible) | Warning | H227: Combustible liquid | |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Narcotic effects) | GHS07 | Warning | H336: May cause drowsiness or dizziness |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles | Must be worn at all times to protect against splashes. |
| Face shield | To be worn in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Flame-retardant lab coat | To be worn fully buttoned. |
| Chemical-resistant apron | Recommended when handling larger quantities. | |
| Closed-toe shoes and long pants | To protect skin from potential exposure. | |
| Respiratory Protection | Not generally required for small-scale use in a well-ventilated area. | Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if vapors are likely to be generated. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is recommended, especially when heating the substance or when vapors may be generated.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Transfer: When transferring the chemical, do so carefully to avoid splashing. Use compatible containers.
-
Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate the work area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Store separately from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, chemically compatible, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
If the waste is a mixture, list all components and their approximate percentages.
-
Keep the waste container securely closed except when adding waste.
Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secondary containment area.
-
Segregate from incompatible materials.
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or by evaporation.
-
Empty containers should be triple-rinsed (or equivalent) before recycling or disposal, with the rinsate collected as hazardous waste. Alternatively, puncture the container to prevent reuse and dispose of it as solid waste in accordance with institutional guidelines.[3]
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | 1. Evacuate non-essential personnel from the area. 2. Ensure adequate ventilation and eliminate all ignition sources. 3. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water. |
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
